4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWVHHCAGDAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380143 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-36-1 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in public databases, this document will delve into its predicted properties, logical synthetic pathways, and potential applications by drawing upon established knowledge of closely related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, and understanding the nuances of its substituted analogues is paramount for the advancement of novel drug candidates.[1][2][3][4][5]
Core Compound Profile
4-Methyl-2-phenylpyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocycles, which are integral components of nucleic acids and numerous clinically approved drugs.[2][4] The unique arrangement of a phenyl group at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (aldehyde) group at the 5-position imparts a distinct combination of steric and electronic properties, making it a valuable building block for combinatorial chemistry and targeted drug design.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O | - |
| Molecular Weight | 198.22 g/mol | PubChem CID 116894354 (Isomer)[6] |
| IUPAC Name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | - |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds[7][8] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| XLogP3-AA (Predicted) | ~2.1 | PubChem CID 116894354 (Isomer)[6] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 116894354 (Isomer)[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 116894354 (Isomer)[6] |
Synthesis and Methodologies
The synthesis of substituted pyrimidines is a well-established field of organic chemistry. A plausible and efficient route to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would likely involve a multi-step process starting from readily available precursors. The key challenge lies in the regioselective introduction of the substituents onto the pyrimidine core.
One of the most common methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In this case, benzamidine would serve as the source of the 2-phenyl group.
A logical synthetic approach could start with the Vilsmeier-Haack formylation of a suitable precursor, a powerful method for introducing a formyl group onto an electron-rich ring system.
Caption: A plausible synthetic route to the target compound.
Step 1: Synthesis of 4-Methyl-2-phenylpyrimidine
-
To a solution of benzamidine hydrochloride (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature.
-
To this mixture, add a suitable 1,3-dicarbonyl synthon such as 3-oxo-butanal dimethyl acetal (1 equivalent).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-phenylpyrimidine.
Step 2: Vilsmeier-Haack Formylation to Yield 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-Methyl-2-phenylpyrimidine (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the phenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons (-CH₃) will be a singlet in the upfield region (δ 2.0-3.0 ppm). The remaining pyrimidine proton will also be a singlet in the aromatic region.[9][10][11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ 180-200 ppm). The carbons of the pyrimidine and phenyl rings will resonate in the aromatic region (δ 110-170 ppm), and the methyl carbon will appear in the upfield region (δ 15-25 ppm).[10][11][12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm⁻¹.
Reactivity and Potential Transformations
The presence of the aldehyde group makes 4-Methyl-2-phenylpyrimidine-5-carbaldehyde a versatile intermediate for further chemical modifications. The aldehyde can undergo a variety of classical organic reactions, allowing for the generation of a diverse library of derivatives.
Caption: Key reactions of the aldehyde functional group.
These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties to enhance biological activity and improve pharmacokinetic profiles.[13][14]
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2][3] Phenyl-substituted pyrimidines, in particular, have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of kinases, enzymes that are often dysregulated in cancer. The phenyl group can form crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of these enzymes.[5]
-
Antifungal Agents: Some 2-phenylpyrimidine derivatives have been identified as novel inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[15]
-
Anti-inflammatory and Analgesic Properties: The pyrimidine core has been incorporated into molecules designed to treat inflammation and pain.[4]
-
Antiviral and Antibacterial Activity: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral and antibacterial drugs that interfere with nucleic acid synthesis.[2]
4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as an excellent starting point for the synthesis of novel compounds to be screened for these and other biological activities. The aldehyde functionality provides a handle for introducing diverse chemical moieties that can interact with specific residues in a biological target, thereby modulating the compound's potency and selectivity.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (URL: [Link])
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Online. (URL: [Link])
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])
-
4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem. (URL: [Link])
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (URL: [Link])
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (URL: [Link])
-
-
NMR Spectra and Molecular Structure. (URL: [Link])
-
-
Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
-
-
Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
-
-
1 Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (URL: [Link])
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. (URL: [Link])
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (URL: [Link])
-
13C DEPT NMR 1D Spectrum - Utah Chemistry. (URL: [Link])
-
Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (URL: [Link])
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (URL: [Link])
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH. (URL: [Link])
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde"
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (CAS No. 342405-36-1). While this specific molecule is not extensively documented in publicly available literature, this document extrapolates from established principles of heterocyclic chemistry and data on analogous structures to present a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, potential reactivity, and pharmacological relevance. The 2-phenylpyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, suggesting that 4-Methyl-2-phenylpyrimidine-5-carbaldehyde holds significant potential as a versatile building block for the synthesis of novel therapeutic agents.
Introduction: The Significance of the 2-Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them privileged structures in drug discovery.[1] The incorporation of a phenyl group at the 2-position of the pyrimidine ring, creating the 2-phenylpyrimidine scaffold, has been shown to be a particularly fruitful strategy in the development of targeted therapeutics. Molecules containing this core structure have demonstrated efficacy as antifungal agents, Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies, and as inhibitors of various other kinases implicated in cancer.[2][3] The aldehyde functionality at the 5-position of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as a versatile chemical handle for further molecular elaboration, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Data
The following table summarizes the predicted physicochemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 198.22 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Typical for aromatic aldehydes. |
| Melting Point | Moderately high | Aromatic and heterocyclic compounds with potential for crystal lattice packing. |
| Boiling Point | High | Expected for a molecule of this size and polarity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water. | The aromatic nature suggests solubility in non-polar to moderately polar organic solvents. The polar aldehyde and nitrogen atoms may impart slight aqueous solubility. |
Spectroscopic Profile
The structural elucidation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methyl, and aldehydic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic-H | 9.8 - 10.2 | Singlet | 1H |
| Pyrimidine-H (C6) | 8.8 - 9.2 | Singlet | 1H |
| Phenyl-H (ortho) | 8.3 - 8.6 | Multiplet | 2H |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |
| Methyl-H (C4) | 2.5 - 2.8 | Singlet | 3H |
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 195 |
| Pyrimidine C2, C4, C6 | 150 - 170 |
| Pyrimidine C5 | 120 - 130 |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl C-H | 128 - 132 |
| Methyl C | 20 - 25 |
The IR spectrum will be characterized by the presence of a strong carbonyl stretch and absorptions corresponding to the aromatic rings.[4][5]
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=N, C=C (aromatic) | 1500 - 1600 | Medium to strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 2960 | Medium |
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the formyl group and fragmentation of the pyrimidine and phenyl rings.[6][7]
| Ion | Predicted m/z |
| [M]⁺ | 198 |
| [M-H]⁺ | 197 |
| [M-CHO]⁺ | 169 |
Proposed Synthetic Strategies
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be approached through several established methods for constructing substituted pyrimidine rings and introducing a formyl group. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the pyrimidine ring, leading back to simpler, commercially available starting materials.
Caption: Proposed synthetic workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Alternative formylation methods for a pre-formed pyrimidine ring, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, could also be explored, although regioselectivity might be a challenge. [8][9]
Chemical Reactivity and Potential for Derivatization
The aldehyde group at the 5-position is the most reactive site for further chemical transformations, making this compound a valuable intermediate.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyl-2-phenylpyrimidine-5-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde to a primary alcohol, (4-methyl-2-phenylpyrimidin-5-yl)methanol, can be achieved using reducing agents such as sodium borohydride. [10]* Reductive Amination: The aldehyde can undergo reductive amination with various primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield a diverse library of amino derivatives.
-
Wittig Reaction: The aldehyde can be converted to various alkenes through the Wittig reaction, allowing for the introduction of a wide range of substituents.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malononitrile or cyanoacetates, to form Knoevenagel condensation products. [11]These products can then be used in multicomponent reactions to construct more complex heterocyclic systems. [12]
Potential Biological and Pharmacological Significance
The 2-phenylpyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Therefore, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its derivatives are of significant interest for drug discovery and development.
-
Anticancer Activity: Many 2-phenylpyrimidine derivatives have been investigated as potent anticancer agents. [13]They often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. [3]The aldehyde functionality of the title compound could be used to synthesize a library of derivatives for screening against various cancer cell lines.
-
Antifungal Activity: The 2-phenylpyrimidine core has been identified as a promising scaffold for the development of novel antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. [2][14]* Other Therapeutic Areas: Derivatives of the 2-phenylpyrimidine scaffold have also been explored as G-protein coupled receptor (GPR119) agonists for the treatment of diabetes and as inhibitors of other enzymes relevant to various diseases.
Caption: Logical workflow from the core compound to potential therapeutic applications.
Conclusion
4-Methyl-2-phenylpyrimidine-5-carbaldehyde represents a promising, yet underexplored, chemical entity. This technical guide has provided a detailed predictive analysis of its physicochemical and spectroscopic properties, proposed a viable synthetic route, and highlighted its potential for chemical derivatization. The established biological significance of the 2-phenylpyrimidine scaffold strongly suggests that this compound and its derivatives are valuable candidates for further investigation in the fields of medicinal chemistry and drug discovery. The versatile aldehyde functionality provides a gateway for the synthesis of diverse chemical libraries, which could lead to the identification of novel therapeutic agents with a range of pharmacological activities.
References
-
Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., & Zhang, G. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
-
Wiley, R. H., & Yamamoto, Y. (1966). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-Phenylpyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
ResearchGate. (n.d.). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]
-
Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]
-
Bentham Science. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde via a Modified Biginelli Reaction and Subsequent Functionalization
Abstract
Pyrimidine-5-carbaldehydes are highly valuable intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive, field-proven strategy for the synthesis of a specific target, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. While the Biginelli reaction is a cornerstone of pyrimidine synthesis, a direct one-pot condensation to yield a C5-carbaldehyde is often impractical due to the instability or unavailability of the requisite β-dicarbonyl starting material.[2] This guide therefore details a robust and reliable two-stage synthetic pathway. Stage one employs a modified Biginelli-type multicomponent reaction to construct the core pyrimidine ring, yielding a stable ester precursor, Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. Stage two outlines the precise functional group transformations required to convert the C5-ester to the target C5-carbaldehyde. This methodology emphasizes mechanistic understanding, experimental causality, and process optimization, providing researchers with a validated protocol for accessing this important chemical entity.
Introduction to Pyrimidine Synthesis and the Biginelli Reaction
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[3][4] The functionalization of the pyrimidine ring is critical to modulating its pharmacological profile, and the C5-carbaldehyde group, in particular, serves as a powerful synthetic handle for further molecular elaboration through reactions such as Wittig olefination, condensation, and reductive amination.
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic multicomponent reaction (MCR) that provides efficient, one-pot access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[5][6] Over the last century, this reaction has been extensively modified and optimized, expanding its scope to include a wide variety of substrates and catalysts, solidifying its status as a "key method" for the synthesis of pyrimidine derivatives.[3]
This guide focuses on a strategic adaptation of the Biginelli reaction's principles to overcome the inherent challenges associated with the direct synthesis of C5-formylated pyrimidines, presenting a logical and reproducible pathway for researchers.
The Biginelli Reaction: Mechanistic Insights and Strategic Application
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The mechanism of the Biginelli reaction has been a subject of study for decades, with several pathways proposed.
The Predominant Mechanistic Pathway: The N-Acyliminium Intermediate
The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[5][7][8] This pathway is favored as it explains the regiochemistry and reactivity observed under typical acidic conditions.
The key steps are:
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the urea (or, in our case, amidine) component to form a highly electrophilic N-acyliminium ion. This is often the rate-determining step.[5]
-
Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as the nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto a carbonyl group, followed by a final dehydration step to yield the aromatic pyrimidine ring (or dihydropyrimidine, which is subsequently oxidized).
Rationale for a Two-Stage Synthetic Strategy
The direct synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would require a β-dicarbonyl component with a latent or protected formyl group at the C2 position, such as ethyl 2-formylacetoacetate. These reagents are often unstable, prone to self-condensation, or commercially unavailable, making a one-pot approach unreliable and difficult to scale.
Therefore, a more robust strategy involves the synthesis of a stable, crystalline precursor—the C5-ester—followed by well-established functional group interconversions. This approach offers superior control, easier purification of intermediates, and ultimately, a higher overall yield of the pure target molecule.
Proposed Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: (1) Assembly of the core heterocyclic structure and (2) Post-condensation modification of the C5-substituent.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Stage 1: Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate
This protocol utilizes a modified Biginelli condensation. Benzamidine provides the C2-phenyl group, acetaldehyde provides the C4-methyl group, and ethyl acetoacetate provides the C5-ester and C6-backbone. A Lewis acid catalyst such as Zirconium(IV) chloride (ZrCl₄) is highly effective for this transformation, offering milder conditions compared to strong mineral acids.[7]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|
| Benzamidine HCl | 156.61 | 10.0 | 1.0 | 1.57 g |
| Ethyl Acetoacetate | 130.14 | 10.0 | 1.0 | 1.30 g (1.28 mL) |
| Acetaldehyde | 44.05 | 12.0 | 1.2 | 0.53 g (0.67 mL) |
| ZrCl₄ | 233.04 | 1.0 | 0.1 | 0.23 g |
| Ethanol (Solvent) | - | - | - | 20 mL |
Step-by-Step Protocol:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (20 mL).
-
Reagent Addition: Add benzamidine hydrochloride (1.57 g, 10.0 mmol), ethyl acetoacetate (1.28 mL, 10.0 mmol), and acetaldehyde (0.67 mL, 12.0 mmol) to the solvent.
-
Causality Note: Using a slight excess of the volatile aldehyde component (acetaldehyde) compensates for potential loss upon heating.
-
-
Catalyst Introduction: Carefully add Zirconium(IV) chloride (0.23 g, 1.0 mmol, 10 mol%) to the stirring mixture.[7] The mixture may become warm.
-
Causality Note: ZrCl₄ acts as a Lewis acid, activating the aldehyde's carbonyl group and coordinating with the β-dicarbonyl, thereby promoting the key C-C bond formation with the iminium intermediate and facilitating the cyclization.[9]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed (typically 2-4 hours).
-
Work-up & Purification: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. b. Add cold water (30 mL) to the flask while stirring vigorously. The product should precipitate as a solid.
-
Causality Note: The pyrimidine product is significantly less soluble in the aqueous ethanol mixture than the starting materials and salts, enabling isolation by precipitation. c. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol. d. Dry the solid under vacuum to afford the crude product.
-
-
Recrystallization (if necessary): For higher purity, recrystallize the crude solid from a minimal amount of hot ethanol to obtain Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate as a crystalline solid.
Stage 2: Conversion of Ester to Aldehyde
This stage involves a two-step reduction-oxidation sequence.
Protocol:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the precursor ester (e.g., 5.0 mmol) in anhydrous THF (30 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 11.0 mmol, 2.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Causality Note: DIBAL-H is a powerful reducing agent effective for converting esters to primary alcohols. Two equivalents are used to ensure complete reduction of the ester carbonyl. Anhydrous and inert conditions are critical as DIBAL-H reacts violently with water.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. Continue stirring until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Protocol:
-
Setup: Dissolve the crude alcohol from the previous step (e.g., ~5.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) in a round-bottom flask.
-
Reagent Addition: Add Dess-Martin Periodinane (DMP, 6.0 mmol, 1.2 eq.) to the solution in one portion at room temperature.
-
Causality Note: DMP is a mild and highly selective oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. It operates under neutral and anhydrous conditions, preserving other sensitive functional groups.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the solution is clear. b. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the final product, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Troubleshooting and Optimization
Low yields or the presence of side products in the Biginelli reaction can often be rectified by systematic optimization.[7][10]
Key Optimization Parameters:
-
Catalyst Choice: While ZrCl₄ is effective, other Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid, HCl) can be screened.[5][11] The optimal catalyst may vary depending on the precise substrate.
-
Solvent Effects: The reaction solvent can influence yields.[12] While ethanol is standard, exploring other solvents like acetonitrile, THF, or even solvent-free conditions under microwave irradiation can lead to significant improvements.[13]
-
Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy for iminium ion formation and allowed to proceed to completion. Microwave-assisted synthesis can dramatically reduce reaction times.[3]
Conclusion
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is most effectively and reliably achieved through a strategic, two-stage process. By first constructing the core heterocyclic scaffold using a robust, modified Biginelli reaction to yield a stable C5-ester precursor, and subsequently performing controlled functional group transformations, researchers can bypass the difficulties of a direct one-pot approach. This guide provides the detailed protocols and mechanistic rationale necessary to empower scientists in drug discovery and chemical development to successfully synthesize this valuable molecular building block.
References
-
Antimicrobial resistance was one of the top priorities for global public health before the start of the 2019 coronavirus pandemic (COVID-19). Moreover, in this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research. The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory or antioxidant compounds. In this review we aim to review the Biginelli syntheses reported recently in the literature that mediates the synthesis of antimicrobial compounds, the spectrum of their medicinal properties, and the structure–activity relationship in the studied compounds. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]
-
Anjaneyulu, B., & Rao, G. B. D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Semantic Scholar. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. [Link]
-
Kamat, V., et al. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. ResearchGate. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]
-
Patil, R. V., et al. (2018). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. ResearchGate. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Original Research J. Synth. Chem.. [Link]
-
Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. (2009). ResearchGate. [Link]
-
Optimization of reaction conditions. a. (2022). ResearchGate. [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][14][15]triazolo[1,5-a]pyrimidines. (2023). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). National Institutes of Health. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. [Link]
-
Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.
Introduction
4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as a crucial building block in medicinal chemistry. The strategic placement of its methyl, phenyl, and formyl groups on the pyrimidine core allows for diverse functionalization, leading to the synthesis of compounds with a wide range of biological activities. This guide will focus on a reliable and widely applicable two-step synthetic approach, beginning with the construction of the pyrimidine core, followed by the introduction of the formyl group.
Strategic Approach: A Two-Step Synthesis
The most efficient and logical synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde involves a two-step process:
-
Step 1: Synthesis of the Pyrimidine Core. Formation of 4-methyl-2-phenylpyrimidine through the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.
-
Step 2: Formylation of the Pyrimidine Core. Introduction of the carbaldehyde group at the 5-position of the pyrimidine ring via the Vilsmeier-Haack reaction.
This staged approach allows for the purification of the intermediate, ensuring a higher purity of the final product.
Part 1: Synthesis of 4-Methyl-2-phenylpyrimidine
The foundational step in this synthesis is the construction of the 4-methyl-2-phenylpyrimidine ring. A classic and effective method for this is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. In this case, acetylacetone serves as the 1,3-dicarbonyl component, and benzamidine hydrochloride provides the N-C-N fragment.
Core Starting Materials:
| Starting Material | Role | Key Considerations |
| Benzamidine hydrochloride | Provides the phenyl group and the N-C-N backbone for the pyrimidine ring. | The hydrochloride salt is commonly used for its stability and ease of handling. |
| Acetylacetone | A 1,3-dicarbonyl compound that provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at the 4-position. | Readily available and highly reactive in this condensation. |
| Sodium ethoxide | A strong base used to deprotonate the benzamidine hydrochloride and catalyze the condensation reaction. | Must be handled under anhydrous conditions to prevent hydrolysis. |
Reaction Mechanism & Rationale
The reaction proceeds through a base-catalyzed condensation mechanism. Sodium ethoxide deprotonates the benzamidine hydrochloride to generate the free benzamidine base. The nucleophilic nitrogen of the benzamidine then attacks one of the carbonyl carbons of acetylacetone, initiating a cascade of condensation and cyclization reactions that ultimately lead to the formation of the aromatic pyrimidine ring. The choice of a strong base like sodium ethoxide is critical to drive the reaction to completion.
Experimental Protocol: Synthesis of 4-Methyl-2-phenylpyrimidine
Materials:
-
Benzamidine hydrochloride
-
Acetylacetone
-
Sodium ethoxide
-
Absolute ethanol
-
Deionized water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and stir until it fully dissolves.
-
Addition of Acetylacetone: Slowly add acetylacetone (1 equivalent) to the reaction mixture.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-2-phenylpyrimidine.[1][2]
Part 2: Vilsmeier-Haack Formylation of 4-Methyl-2-phenylpyrimidine
With the pyrimidine core successfully synthesized, the next step is the introduction of the formyl group at the 5-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]
Core Starting Materials:
| Starting Material | Role | Key Considerations |
| 4-Methyl-2-phenylpyrimidine | The substrate to be formylated. The pyrimidine ring is sufficiently electron-rich to undergo electrophilic substitution. | Must be of high purity to avoid side reactions. |
| N,N-Dimethylformamide (DMF) | Serves as both the solvent and the source of the formyl group. | Anhydrous DMF is crucial for the successful formation of the Vilsmeier reagent. |
| Phosphorus oxychloride (POCl₃) | Activates DMF to form the electrophilic Vilsmeier reagent. | A corrosive and moisture-sensitive reagent that should be handled with care in a fume hood. |
Mechanism of the Vilsmeier-Haack Reaction
The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and phosphorus oxychloride.[6] This electrophilic species then attacks the electron-rich 5-position of the 4-methyl-2-phenylpyrimidine ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is then hydrolyzed during the work-up to yield the desired aldehyde.
Experimental Protocol: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Materials:
-
4-Methyl-2-phenylpyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Ice
-
Standard laboratory glassware for reactions at low temperatures and extraction.
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of the Pyrimidine Substrate: Dissolve 4-methyl-2-phenylpyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis and Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Extraction and Isolation: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[7]
Visualizing the Synthetic Pathway
Overall Synthesis Workflow
Caption: Overall synthetic workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Mechanism of Vilsmeier-Haack Reagent Formation and Reaction
Caption: Mechanism of Vilsmeier-Haack reagent formation and subsequent formylation.
Data Summary and Characterization
Upon successful synthesis and purification, the identity and purity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde should be confirmed through standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, a singlet for the methyl group, and a characteristic downfield singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the aldehyde group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₀N₂O (198.22 g/mol ).[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C=N and C=C stretches of the pyrimidine and phenyl rings, and C-H stretches. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
This technical guide outlines a robust and reproducible two-step synthesis for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. By first constructing the pyrimidine core via a Pinner-type condensation and subsequently introducing the formyl group through a Vilsmeier-Haack reaction, researchers can efficiently access this valuable intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in the field of drug discovery and development to confidently synthesize this and related compounds for their research endeavors. Adherence to proper laboratory techniques and safety precautions is paramount throughout these procedures.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Deshmukh, M. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
PubChem. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]
-
CUNY. Experiment 2: Recrystallization. Available from: [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathway and mechanistic underpinnings for the formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are of paramount importance in the pharmaceutical sciences, forming the core structure of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The targeted functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, in particular, serves as a versatile intermediate, with its aldehyde group providing a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug screening.
Overall Synthetic Strategy
The formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is most efficiently achieved through a two-step synthetic sequence:
-
Pyrimidine Ring Synthesis: Construction of the core 4-methyl-2-phenylpyrimidine scaffold via a condensation reaction.
-
Formylation: Introduction of the carbaldehyde group at the C5 position of the pyrimidine ring through an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.
This strategy is predicated on the well-established reactivity of pyrimidine systems and the reliability of the Vilsmeier-Haack formylation for electron-rich and heteroaromatic compounds.[1]
Part 1: Synthesis of the 4-Methyl-2-phenylpyrimidine Precursor
The foundational step is the construction of the 4-methyl-2-phenylpyrimidine ring. A robust and widely employed method for this is the reaction of a 1,3-dicarbonyl compound with an amidine. In this case, acetylacetone serves as the 1,3-dicarbonyl component, and benzamidine provides the N-C-N fragment.
Reaction Mechanism: A Nucleophilic Condensation Cascade
The reaction proceeds through a series of nucleophilic addition and condensation steps. The acidic α-protons of acetylacetone are readily deprotonated in the presence of a base, forming an enolate which acts as the nucleophile. Benzamidine, in turn, provides two nucleophilic nitrogen centers. The reaction cascade culminates in the formation of the stable aromatic pyrimidine ring.
Diagram 1: Synthesis of 4-Methyl-2-phenylpyrimidine
Sources
An In-Depth Technical Guide to the Molecular Structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Synthetic Intermediate
4-Methyl-2-phenylpyrimidine-5-carbaldehyde stands as a significant, albeit specialized, building block within the expansive field of heterocyclic chemistry. Its importance is primarily recognized in its role as a crucial intermediate for the synthesis of more complex molecules, particularly in the realms of pharmaceutical development and materials science.[1] While it is commercially available, indicating its utility, a comprehensive, publicly available dossier detailing its synthesis and structural characterization is notably scarce. This guide, therefore, serves as a consolidation of established principles and data from closely related analogues to provide a robust and scientifically grounded understanding of its molecular architecture, synthesis, and characterization. As Senior Application Scientists, our goal is to not only present data but to explain the underlying chemical principles, offering a predictive and practical framework for researchers working with this and similar pyrimidine scaffolds.
Molecular Structure and Physicochemical Properties
The foundational blueprint of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is strategically functionalized with a methyl group at the 4-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position.
Caption: 2D representation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₂H₁₀N₂O | - |
| Molecular Weight | 198.22 g/mol | - |
| XLogP3 | ~2.1 | Computational Prediction |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | - |
| Rotatable Bonds | 2 (C-C phenyl, C-C aldehyde) | - |
These properties suggest a molecule with moderate lipophilicity and the potential for hydrogen bonding interactions through its nitrogen and oxygen atoms, which are key considerations in drug design for receptor binding.
Synthesis Methodologies
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is not explicitly detailed in a dedicated publication. However, based on established synthetic routes for analogous pyrimidine-5-carbaldehydes, two primary strategies can be proposed.[2]
Proposed Synthetic Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[3] This approach would involve the formylation of a 4-methyl-2-phenylpyrimidine precursor.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol (Hypothetical):
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.
-
Reaction: Dissolve the starting material, 4-methyl-2-phenylpyrimidine, in a suitable solvent (e.g., dichloromethane or DMF) and add it to the Vilsmeier reagent at 0°C.
-
Heating: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The dropwise addition at 0°C controls the exothermic formation of the Vilsmeier reagent. The final hydrolysis step is crucial to convert the iminium salt intermediate to the desired aldehyde.
Proposed Synthetic Route 2: Oxidation of (4-Methyl-2-phenylpyrimidin-5-yl)methanol
A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. This would require the prior synthesis of (4-methyl-2-phenylpyrimidin-5-yl)methanol.
Caption: Proposed synthesis via alcohol oxidation.
Experimental Protocol (Hypothetical):
-
Setup: In a round-bottom flask, dissolve (4-methyl-2-phenylpyrimidin-5-yl)methanol in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), in portions to the solution at room temperature. The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Purification: Wash the filtrate with a suitable aqueous solution if necessary, dry the organic layer, and concentrate it under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography or recrystallization.
Expertise in Action: The selection of a mild oxidizing agent like PCC or MnO₂ is a deliberate choice to ensure the selective oxidation to the aldehyde without forming the corresponding carboxylic acid, a common side product with stronger oxidants.
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the characteristic spectroscopic signatures of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde based on its functional groups and the analysis of similar structures found in the literature.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The deshielding effect of the carbonyl group places this proton far downfield. |
| Pyrimidine (C6-H) | 8.8 - 9.2 | Singlet (s) | 1H | Aromatic proton on the electron-deficient pyrimidine ring. |
| Phenyl (ortho) | 8.3 - 8.6 | Multiplet (m) | 2H | Protons closest to the electron-withdrawing pyrimidine ring. |
| Phenyl (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | Remaining phenyl protons. |
| Methyl (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H | Methyl group attached to the aromatic pyrimidine ring. |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 185 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrimidine (C2, C4, C6) | 150 - 170 | Aromatic carbons in the pyrimidine ring, influenced by the nitrogen atoms. |
| Pyrimidine (C5) | 115 - 125 | Carbon bearing the aldehyde group. |
| Phenyl (ipso) | 135 - 140 | Carbon of the phenyl ring attached to the pyrimidine. |
| Phenyl (other) | 128 - 132 | Remaining aromatic carbons of the phenyl group. |
| Methyl (-CH₃) | 20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (aldehyde) | 1690 - 1715 | Strong, sharp absorption characteristic of a conjugated aldehyde. |
| C-H (aldehyde) | 2720 - 2820 | Two weak bands, characteristic of the C-H stretch of an aldehyde. |
| C=N, C=C (aromatic) | 1500 - 1600 | Multiple bands for the stretching vibrations of the pyrimidine and phenyl rings. |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z = 198.22.
Conclusion and Future Directions
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While a dedicated, comprehensive study of its properties is not yet available in the public domain, this guide provides a scientifically sound framework for its synthesis and structural characterization based on established chemical principles and data from analogous compounds.
Future research should focus on the execution and optimization of the proposed synthetic routes to provide a definitive, high-yield protocol. Subsequent detailed spectroscopic analysis and single-crystal X-ray diffraction would provide the much-needed experimental data to confirm the predicted structural features. Such a study would be a valuable contribution to the field of heterocyclic chemistry and would undoubtedly facilitate the broader application of this versatile intermediate in the development of novel functional molecules.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Supplier: Quality & Competitive Pricing for Chemical Synthesis. Available from: [Link]
-
Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6975. Available from: [Link]
-
PubChem. 2-Phenylpyrimidine. National Center for Biotechnology Information. PubChem Compound Database; CID=593578. Available from: [Link]
-
Wiedner, D., et al. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Monatshefte für Chemie - Chemical Monthly, 149(4), 741-753. Available from: [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. Available from: [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.
Sources
"solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in organic solvents"
Whitepaper: A Technical Guide to Determining the Solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a cornerstone parameter.[4][5] It dictates the concentration of a drug that can be achieved in a solution, which in turn affects its absorption and distribution in the body. For a compound like 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, understanding its solubility profile in various organic solvents is essential for several reasons:
-
Preformulation Studies: Early-stage drug development relies on solubility data to select appropriate solvents for in vitro and in vivo testing.[6]
-
Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, injectables) are heavily influenced by the drug's solubility.
-
Process Chemistry: During synthesis and purification, solubility information is crucial for crystallization, extraction, and chromatographic processes.
-
Predicting Bioavailability: While aqueous solubility is a primary determinant of oral bioavailability, solubility in organic solvents can provide insights into a compound's lipophilicity and its ability to cross biological membranes.
This guide will equip researchers with the necessary knowledge to systematically evaluate the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, featuring a pyrimidine ring, a phenyl group, a methyl group, and a carbaldehyde group, suggests a molecule with moderate polarity.
Key structural features influencing its solubility include:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding.
-
Phenyl Group: A nonpolar hydrocarbon group that will favor solubility in nonpolar organic solvents.
-
Carbaldehyde Group: A polar functional group that can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Methyl Group: A small, nonpolar alkyl group.
Based on this structure, it can be hypothesized that 4-Methyl-2-phenylpyrimidine-5-carbaldehyde will exhibit some solubility in a range of organic solvents, with higher solubility expected in moderately polar solvents that can engage in hydrogen bonding.
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][9]
The Shake-Flask Method: A Step-by-Step Protocol
This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation: Add an excess amount of solid 4-Methyl-2-phenylpyrimidine-5-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.[4]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Data Presentation: Summarizing Solubility Data
The obtained solubility data should be presented in a clear and organized manner.
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
This table is a template for presenting experimentally determined data.
Advanced and High-Throughput Solubility Screening
In early drug discovery, where compound availability may be limited, high-throughput methods are often employed for kinetic solubility assessment.[6]
-
Nephelometry: This technique measures the light scattering caused by suspended particles as a compound precipitates from a solution.[5] It provides a rapid assessment of kinetic solubility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need for physical separation of the solid and liquid phases, offering a fast and accurate alternative to traditional methods.[8]
Logical Workflow for Solubility Determination
The process of determining the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be visualized as a structured workflow.
Caption: Workflow for determining the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Conclusion
While specific, publicly available solubility data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is scarce, this guide provides a robust framework for its experimental determination. By applying the principles of "like dissolves like" for initial solvent selection and employing the gold-standard shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the development of this and other novel chemical entities in the pharmaceutical pipeline. The integration of modern, high-throughput techniques can further expedite the screening process in the early phases of drug discovery.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- EXPERIMENT 1 DETERMIN
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Experiment: Solubility of Organic & Inorganic Compounds.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Solubility of Organic Compounds.
- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?. FAQ - Guidechem.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safety Precautions for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde was publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing and extrapolating data from structurally analogous compounds, primarily other substituted pyrimidine carbaldehydes. The information herein serves as a robust starting point for risk assessment but should be used with the professional understanding that it is a predictive analysis. All laboratory and manufacturing practices should be guided by a thorough, compound-specific risk assessment performed by qualified safety professionals.
Introduction: The Pyrimidine Carbaldehyde Core in Modern Research
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, with the pyrimidine ring being a key feature in numerous biologically active molecules and functional materials.[1] 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, with its reactive aldehyde group, serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Understanding the potential hazards associated with this class of compounds is paramount for ensuring the safety of researchers and the integrity of their work.
Hazard Identification and Risk Profile
Based on data from analogous pyrimidine derivatives, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is anticipated to present the following hazards.[2][3][4]
Primary Health Hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[2][4]
-
Serious Eye Irritation (Category 2A): Contact with the eyes is expected to cause serious irritation, potentially leading to pain, tearing, and blurred vision.[2][4]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may irritate the respiratory system, causing coughing, sneezing, and shortness of breath.[2][4]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may be harmful.[3]
Physical and Chemical Hazards:
While specific data is unavailable, similar organic compounds in solid form may be combustible, and dusts can form explosive mixtures with air under certain conditions.
Consolidated Hazard Summary
| Hazard Classification | GHS Category | Anticipated Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][4] |
The Cornerstone of Safety: Risk Assessment and Control Measures
A multi-layered approach to safety, grounded in the principles of the hierarchy of controls, is essential when handling 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Hierarchy of Controls Workflow
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide localized exhaust to capture any airborne dust.
-
General Laboratory Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[2]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Work Areas: Establish designated areas for handling this compound, clearly marked with appropriate hazard warnings.
-
Safe Handling Practices: Develop and strictly follow SOPs that detail procedures for weighing, transferring, and using the compound. These should include measures to prevent dust formation, such as gentle handling and avoiding dry sweeping of spills.[2]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls may be necessary.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended for solid dust. For operations that may generate vapors, an organic vapor cartridge may also be required.[2] All respirator use must be in accordance with a comprehensive respiratory protection program.
Handling and Storage Protocols
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably a fume hood.[2]
-
Avoid all personal contact, including inhalation.
-
-
Storage:
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Emergency Response Workflow
Caption: A streamlined workflow for responding to an exposure incident.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and then drink plenty of water. Seek immediate medical attention.[2]
Accidental Release and Firefighting Measures
-
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Do not let the product enter drains.
-
-
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Conclusion: A Proactive Stance on Safety
While 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a valuable tool in chemical synthesis, its handling demands a proactive and informed approach to safety. By understanding its potential hazards based on structurally similar compounds and implementing a robust safety framework encompassing engineering controls, administrative procedures, and appropriate personal protective equipment, researchers can mitigate risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of responsible chemical research.
References
- Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572–577.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Supplier: Quality & Competitive Pricing for Chemical Synthesis. Retrieved from [Link]
- Sajewicz, W., & Milnerowicz, H. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 253–259.
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Growing Science. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-6-phenylpyrimidine-2-carbaldehyde. Retrieved from [Link]
-
Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
- ACS Publications. (1977). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 20(2), 296–299.
-
PubMed. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-phenylpyrimidine-4-carbaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methylpyrimidine-5-carbaldehyde (C6H6N2O). Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
-
MDPI. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]
-
PMC - NIH. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Use of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science, forming the structural core of nucleic acids (cytosine, thymine, uracil) and a multitude of pharmacologically active agents.[1] Derivatives of pyrimidine exhibit a vast spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] Within this class, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde stands out as a highly valuable and versatile chemical intermediate. Its strategic importance lies in the reactive aldehyde group at the C5 position, which serves as a synthetic handle for a wide array of chemical transformations. This allows for the systematic elaboration of the pyrimidine core, enabling the construction of complex molecular libraries for drug discovery and the development of novel functional materials.[3] This guide provides an in-depth exploration of the synthesis of this intermediate and detailed protocols for its subsequent chemical modifications.
Physicochemical & Spectroscopic Profile
A clear understanding of the physical and chemical properties is essential for handling and characterization.
| Property | Value | Reference / Note |
| IUPAC Name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | - |
| Molecular Formula | C₁₂H₁₀N₂O | Derived from structure |
| Molecular Weight | 198.22 g/mol | Derived from formula |
| Appearance | Expected to be a tan or off-white solid | Based on similar compounds[3] |
| CAS Number | Not explicitly assigned; Precursor (4-Methyl-2-phenylpyrimidine) CAS is 7594-27-6 | Precursor CAS from PubChem |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) | General chemical knowledge |
| ¹H NMR (CDCl₃, est.) | δ 10.0-10.2 (s, 1H, -CHO), 9.1-9.3 (s, 1H, Pyrimidine H6), 8.4-8.6 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8-3.0 (s, 3H, -CH₃) | Estimated based on analogous structures |
| ¹³C NMR (CDCl₃, est.) | δ 190-193 (CHO), 165-168 (C2), 163-166 (C4), 158-160 (C6), 128-137 (Aromatic C), 120-123 (C5), 23-26 (CH₃) | Estimated based on analogous structures |
| IR (KBr, cm⁻¹) | ~1690-1710 (C=O, aldehyde), ~1550-1600 (C=N, C=C aromatic) | Characteristic aldehyde and aromatic stretches |
Part 1: Synthesis of the Intermediate via Vilsmeier-Haack Reaction
The most direct and efficient method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like 4-methyl-2-phenylpyrimidine is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] The reaction proceeds via electrophilic aromatic substitution, where the chloroiminium ion (the active electrophile) attacks the electron-rich C5 position of the pyrimidine ring, followed by hydrolysis to yield the aldehyde.[4][6]
Synthesis Workflow
Caption: Synthesis of the title compound via Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Causality & Trustworthiness: This protocol is designed for robustness. The dropwise addition of POCl₃ at low temperature is critical to control the exothermic formation of the Vilsmeier reagent. The reaction temperature is then raised to provide sufficient energy for the electrophilic substitution. The final hydrolysis step is essential to convert the intermediate iminium salt into the desired aldehyde product.
Materials & Reagents:
-
4-Methyl-2-phenylpyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a dry three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via a dropping funnel over 30 minutes. Caution: This reaction is exothermic. Maintain the temperature below 10 °C. After the addition, stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 4-methyl-2-phenylpyrimidine (1 equivalent) in anhydrous DCM and add it to the flask.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching & Hydrolysis: After completion, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate and must be done cautiously.
-
Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Applications in Synthetic Chemistry
The aldehyde functionality is a gateway to a multitude of other chemical groups, making 4-methyl-2-phenylpyrimidine-5-carbaldehyde a powerful intermediate. The following protocols outline key transformations that leverage its reactivity.
Synthetic Utility Workflow
Caption: Key synthetic pathways starting from the title intermediate.
Protocol 2: Reduction to (4-Methyl-2-phenylpyrimidin-5-yl)methanol
Causality & Trustworthiness: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic pyrimidine ring.[7][8] The use of methanol as a solvent is standard as it is protic and effectively solvates the borohydride salt. The resulting 5-hydroxymethylpyrimidines are valuable intermediates for creating compounds with enhanced cytotoxic properties.[9]
Materials & Reagents:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the starting aldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the product.
-
If necessary, purify by recrystallization or column chromatography.
Protocol 3: Oxidation to 4-Methyl-2-phenylpyrimidine-5-carboxylic Acid
Causality & Trustworthiness: Mild oxidation is required to prevent degradation of the pyrimidine ring.[10][11] Tollens' reagent (using silver oxide, Ag₂O) provides a gentle method for converting aldehydes to carboxylic acids. The reaction is self-validating as the formation of a silver mirror or black precipitate indicates that the oxidation is proceeding. The resulting carboxylic acid is a key precursor for amides and esters used in developing novel antifungal agents.[12]
Materials & Reagents:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol/Water solvent mixture
-
Dilute nitric acid (HNO₃)
Procedure:
-
Prepare Tollens' Reagent: In a clean flask, dissolve AgNO₃ (2.2 equivalents) in deionized water. Add a drop of dilute NaOH solution to form a precipitate of silver oxide. Add concentrated NH₄OH dropwise until the precipitate just redissolves.
-
Dissolve the starting aldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add the aldehyde solution to the freshly prepared Tollens' reagent and stir at room temperature. A silver mirror or black precipitate should form.
-
Allow the reaction to proceed for 2-4 hours.
-
Filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate carefully with dilute HNO₃ to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Knoevenagel Condensation with Malononitrile
Causality & Trustworthiness: The Knoevenagel condensation is a classic and reliable C-C bond-forming reaction.[13] It involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a weak base like piperidine.[14][15] The reaction is driven by the formation of a stable, conjugated α,β-unsaturated product and the elimination of water.[13] This transformation is crucial for extending the carbon framework and introducing functionalities that are precursors to potent GPR119 agonists and other bioactive molecules.[16][17]
Materials & Reagents:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the starting aldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Heat the mixture to reflux for 2-3 hours. The product often precipitates out of the solution upon formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 2-((4-methyl-2-phenylpyrimidin-5-yl)methylene)malononitrile.
References
-
Reduction of the pyrimidine aldehyde 1 with dicyclopentylzinc. ResearchGate. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. Available at: [Link]
-
Oxidation reaction of 2-substituted pyrimidine at the nitrogen. ResearchGate. Available at: [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. Available at: [Link]
-
Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. PubMed. Available at: [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH National Library of Medicine. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Available at: [Link]
-
Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Publishing. Available at: [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH National Library of Medicine. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. NIH National Library of Medicine. Available at: [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. NIH National Library of Medicine. Available at: [Link]
-
4-Methyl-5-phenylpyrimidine. PubChem. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 10. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Derivatives in Modern Medicinal Chemistry: A Comprehensive Guide to Synthesis and Application
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] This inherent biocompatibility allows for the design of molecules that can interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Among the diverse class of pyrimidine-based compounds, derivatives of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde have emerged as a particularly promising area of research. The strategic placement of a reactive carbaldehyde group at the 5-position provides a versatile handle for synthetic modification, enabling the creation of extensive libraries of novel compounds with significant therapeutic potential.
This comprehensive guide provides an in-depth exploration of the synthesis, derivatization, and medicinal applications of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a critical analysis of the structure-activity relationships that govern the biological effects of these compounds.
I. Synthesis of the Core Scaffold: 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
The journey into the medicinal applications of this class of compounds begins with the efficient and reliable synthesis of the core scaffold. A robust synthetic strategy involves a two-step process: the initial construction of the 4-methyl-2-phenylpyrimidine ring system, followed by the introduction of the carbaldehyde group at the 5-position via a formylation reaction.
Synthesis of the Precursor: 4-Methyl-2-phenylpyrimidine
The synthesis of the 4-methyl-2-phenylpyrimidine precursor can be efficiently achieved through a multicomponent reaction, a cornerstone of modern synthetic chemistry that allows for the construction of complex molecules in a single step. The Biginelli reaction, or a related condensation, provides a powerful and atom-economical approach.[5][6]
Protocol 1: Synthesis of 4-Methyl-2-phenylpyrimidine
Rationale: This protocol utilizes a condensation reaction between an amidine (benzamidine) and a β-dicarbonyl compound (acetylacetone). The reaction is typically catalyzed by a base and proceeds through a cyclization-condensation sequence to form the stable pyrimidine ring.
Materials:
-
Benzamidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (or a suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the free benzamidine base.
-
Add acetylacetone (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-2-phenylpyrimidine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formylation of the Pyrimidine Ring: The Vilsmeier-Haack Reaction
With the 4-methyl-2-phenylpyrimidine precursor in hand, the next critical step is the introduction of the carbaldehyde group at the 5-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a highly effective and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).
Protocol 2: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Rationale: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile, attacking the electron-rich pyrimidine ring at the C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Materials:
-
4-Methyl-2-phenylpyrimidine (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2 equivalents) to ice-cold anhydrous DMF (5 equivalents) with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve the 4-methyl-2-phenylpyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 4-Methyl-2-phenylpyrimidine-5-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and a carbonyl stretch in the IR spectrum (around 1680-1700 cm⁻¹) are indicative of a successful reaction.
II. Derivatization of the Core Scaffold: The Gateway to Bioactivity
The aldehyde functionality at the 5-position of the 4-Methyl-2-phenylpyrimidine core is a versatile synthetic handle for creating a diverse range of derivatives. The most common and effective strategy for derivatization is the formation of Schiff bases (imines) through condensation with various primary amines.[9][10] This reaction is typically straightforward and allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
General Protocol for Schiff Base Synthesis
The synthesis of Schiff base derivatives from 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a robust and high-yielding reaction.
Protocol 3: General Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Schiff Base Derivatives
Rationale: This protocol describes the acid-catalyzed condensation of the aldehyde with a primary amine to form an imine. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate drives the reaction to completion.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (from Protocol 2)
-
Various primary amines (e.g., substituted anilines, aliphatic amines, heterocyclic amines)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the desired primary amine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Characterization: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (-CH=N-) in the ¹H NMR spectrum (typically in the range of 8-9 ppm).
III. Medicinal Chemistry Applications and Biological Evaluation
Derivatives of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, particularly the Schiff bases, have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The pyrimidine ring is a well-established pharmacophore in the design of anticancer agents.[11][12] Schiff base derivatives of pyrimidine-5-carbaldehydes have shown promising cytotoxic activity against a range of cancer cell lines.[13][14] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth and proliferation.[1]
One of the key mechanisms through which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. Several pyrimidine-based compounds have been developed as inhibitors of crucial kinases such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor angiogenesis and metastasis.[4][7][15]
Table 1: Anticancer Activity of Representative Pyrimidine Schiff Base Derivatives
| Compound ID | R-group on Schiff Base | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 4-Ethoxyphenyl | Gastric Adenocarcinoma (AGS) | 50.24 | [1] |
| B | 4-Fluorophenyl | HeLa (Cervical Cancer) | Data not specified, but showed activity | [11] |
| C | 4-Chlorophenyl | K562 (Leukemia) | Data not specified, but showed activity | [11] |
| D | 3,4-Dimethoxyphenyl | MCF-7 (Breast Cancer) | Not specified, but active | [13] |
Note: The data presented is for structurally related pyrimidine Schiff bases to illustrate the potential of this class of compounds.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., AGS, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[9][16] Schiff bases derived from pyrimidine-5-carbaldehydes have shown promising activity against a variety of bacterial and fungal strains.[17]
Table 2: Antimicrobial Activity of Representative Pyrimidine Schiff Base Derivatives
| Compound ID | R-group on Schiff Base | Microorganism | MIC (µg/mL) | Reference |
| E | 4-Ethoxyphenyl | Enterococcus faecalis | 16 | [1] |
| F | 2-Hydroxyphenyl | Staphylococcus aureus | 12.5 | [16] |
| G | 4-Nitrophenyl | Escherichia coli | 25 | [16] |
| H | Thiophene-2-yl | Candida albicans | 15.6 | [16] |
Note: The data presented is for structurally related pyrimidine Schiff bases to illustrate the potential of this class of compounds. MIC = Minimum Inhibitory Concentration.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the antimicrobial susceptibility of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (medium only)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Visualizing the Synthetic and Biological Pathways
To better understand the relationships between the synthesis, derivatization, and biological activity of these compounds, the following diagrams are provided.
Caption: Potential anticancer mechanism of action for pyrimidine Schiff base derivatives.
V. Conclusion and Future Perspectives
The 4-Methyl-2-phenylpyrimidine-5-carbaldehyde scaffold represents a highly valuable platform for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization, particularly through the formation of Schiff bases, provide a fertile ground for the exploration of new chemical space. The demonstrated anticancer and antimicrobial activities of closely related analogues underscore the significant potential of this compound class.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Investigations into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of the most promising compounds. The continued exploration of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde derivatives holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.
VI. References
-
Stolarczyk, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules, 26(8), 2296. [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). International Journal of Molecular Sciences, 25(3), 1748. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Antibiotics, 11(2), 190. [Link]
-
Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 4-METHYL-o-PHENYLENEDIAMIE AND 2-HYDROXNAPTHALDEHYDE AND ITS METAL (II) COMPLEXES. (2015). International Journal of Current Pharmaceutical Research, 7(4), 54-58. [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society, 88(11), 1165-1175. [Link]
-
A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. (2021). Molecules, 26(8), 2296. [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (2014). Current Organic Chemistry, 18(1), 2-41. [Link]
-
Pyridine derivatives of dual VEGFR/c-Met inhibitors. (2020). European Journal of Medicinal Chemistry, 192, 112185. [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. (2016). World Journal of Pharmaceutical Research, 5(6), 1545-1556. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6933. [Link]
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry, 38(3), 517-536. [Link]
-
anticancer activity of some schiff's bases compounds derived from 1,4-phenylendiamine in cell line. (2019). Biochemical and Cellular Archives, 19(2), 3573-3579. [Link]
-
Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 1-8. [Link]
-
Preparation of 4-methylpyrimidines. (1995). Google Patents.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(19), 6262. [Link]
-
Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. (2023). International Journal of Advanced Research in Science, Communication and Technology, 3(1), 626-633. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Schiff Base Metal Complexes as Anticancer Agents. (2019). Asian Journal of Chemistry, 31(2), 241-248. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Chemistry of Heterocyclic Compounds, 55(2), 154-162. [Link]
-
New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. (2023). Molecules, 28(5), 2209. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(7), 1335-1348. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 13. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. scispace.com [scispace.com]
- 15. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijarsct.co.in [ijarsct.co.in]
Introduction: The Strategic Importance of the Pyrimidine Core in Drug Discovery
An Application Guide to the Synthetic Transformations of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its versatile biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1] The compound 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a particularly valuable synthetic intermediate. Its structure combines the privileged pyrimidine core with a strategically placed aldehyde group. This aldehyde serves as a highly reactive and versatile functional handle, enabling a wide array of chemical transformations for the construction of diverse molecular libraries. The development of novel derivatives from this starting material is of significant interest to researchers aiming to explore new chemical space and identify lead compounds in drug discovery programs.[2][3]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key reactions of the aldehyde group in 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. It offers both the theoretical underpinnings and field-proven protocols for several high-impact synthetic transformations.
Visualization of Synthetic Pathways
The aldehyde group on the 4-Methyl-2-phenylpyrimidine-5-carbaldehyde core can be derivatized through several fundamental reaction pathways, each yielding a distinct class of compounds with unique physicochemical properties. The following diagram illustrates the primary transformations discussed in this guide.
Caption: Key reaction pathways for derivatizing the aldehyde group.
Oxidation to Carboxylic Acid
Application Note
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that introduces a key acidic functional group, which can serve as an isostere for other functional groups or as a handle for amide bond formation, a critical linkage in many pharmaceutical compounds. The choice of oxidant is crucial to ensure compatibility with the electron-deficient pyrimidine ring and to prevent over-oxidation or side reactions. Mild oxidants are generally preferred. A Kornblum-type oxidation, using an oxidant like sodium nitrite in an acidic medium, offers a selective and efficient method for converting heterocyclic aldehydes.[4][5]
Protocol: Oxidation using Sodium Nitrite in Phosphoric Acid
This protocol is adapted from a general procedure for the oxidation of heterocyclic aldehydes.[4]
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Sodium nitrite (NaNO₂)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 equiv) in 85% phosphoric acid (10 mL per gram of aldehyde) at room temperature with vigorous stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add sodium nitrite (2.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture may develop a color.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Carefully quench the reaction by pouring the mixture into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL), saturated NaHCO₃ solution (2 x 20 mL) to remove residual acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton signal ~10 ppm and appearance of a broad carboxylic acid proton signal >12 ppm), ¹³C NMR, and Mass Spectrometry.
Condensation Reactions: Carbon-Carbon Bond Formation
Condensation reactions are powerful tools for extending the carbon skeleton and introducing conjugated systems, which are often crucial for biological activity.
Knoevenagel Condensation
Application Note: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated systems, which are versatile intermediates and common pharmacophores.[6] The choice of catalyst and solvent can be tuned to optimize yields and reaction times. Piperidine in ethanol is a classic and reliable system for this transformation.[6]
Caption: Workflow for the Knoevenagel Condensation reaction.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
To a solution of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 equiv) in absolute ethanol (15 mL), add malononitrile (1.1 equiv).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
Data Presentation: Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | ~85-95% |
| Diethyl Malonate | Piperidine/AcOH | Toluene | Reflux (Dean-Stark) | ~70-85% |
Wittig Reaction
Application Note: The Wittig reaction is an indispensable method for synthesizing alkenes from aldehydes or ketones.[7][8] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[7] A key advantage is the unambiguous placement of the double bond. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), the reaction typically favors the formation of the (Z)-alkene.[7] The reaction is robust and tolerant of many functional groups.
Protocol: Wittig Olefination to form 5-Vinyl-4-methyl-2-phenylpyrimidine
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Schlenk flask, syringes, and nitrogen/argon atmosphere setup
Procedure:
-
Ylide Preparation:
-
Set up a flame-dried Schlenk flask under a nitrogen or argon atmosphere.
-
Add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 equiv) in a small amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the aldehyde solution dropwise to the ylide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the desired alkene.
-
Causality Behind Choices:
-
Anhydrous Conditions: The phosphonium ylide is a strong base and will be quenched by water. All glassware must be dry, and anhydrous solvents are essential.
-
Inert Atmosphere: n-BuLi is pyrophoric and reacts with oxygen and moisture. An inert atmosphere of nitrogen or argon is mandatory for safety and to ensure the reaction proceeds.[9]
Organometallic Addition: Accessing Secondary Alcohols
Application Note: The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the aldehyde carbonyl is a classic and highly effective method for carbon-carbon bond formation, leading to secondary alcohols.[10] This reaction introduces a new stereocenter and a hydroxyl group that can be used for further functionalization. The high nucleophilicity of these reagents ensures efficient addition to the electrophilic carbonyl carbon.
Protocol: Grignard Addition with Methylmagnesium Bromide
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Methylmagnesium bromide (MeMgBr, solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous glassware and inert atmosphere setup
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous THF (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add the solution of Methylmagnesium bromide (1.2 equiv) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: A viscous oil or solid.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton and appearance of a new methyl doublet and a quartet for the carbinol proton) and IR spectroscopy (appearance of a broad O-H stretch around 3300-3500 cm⁻¹).
References
-
Parveen, M., Malla, A. M., & Alam, M. (2021). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Avicenna Journal of Medical Biochemistry. [Link]
-
Fatima, A., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. . [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]
-
Saito, K., et al. (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemistry. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Condensation reaction yielding the pyrimidine ring. ResearchGate. [Link]
-
Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. chem.libretexts.org. [Link]
-
Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. [Link]
-
Singh, O. M., & Devi, N. S. (2016). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society. [Link]
-
ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. . [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. . [Link]
-
Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskia OER. [Link]
-
ResearchGate. (2025). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. pubs.rsc.org. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. chem.libretexts.org. [Link]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]
-
OSTI.GOV. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. . [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. en.wikipedia.org. [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. . [Link]
-
Synthesis of Pyrimidine Derivatives. (n.d.). . [Link]
-
Wikipedia. (n.d.). Wittig reaction. en.wikipedia.org. [Link]
-
ResearchGate. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]
-
ResearchGate. (2025). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. . [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. growingscience.com. [Link]
-
ResearchGate. (2025). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
Sources
- 1. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
The Versatility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in Multicomponent Reactions: A Guide to Application and Protocol
Introduction: The Strategic Importance of Pyrimidine Scaffolds and Multicomponent Reactions
In the landscape of modern drug discovery and materials science, the pyrimidine nucleus stands as a cornerstone heterocyclic motif. Its prevalence in biologically active compounds, ranging from antiviral to anticancer agents, underscores its significance as a privileged scaffold. The functionalization of this core structure is a key strategy for the development of novel molecular entities with tailored properties. Among the diverse array of synthetic building blocks, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde emerges as a particularly versatile precursor, primed for elaboration through the elegant and efficient methodology of multicomponent reactions (MCRs).
MCRs, by their very nature, offer a powerful platform for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall atom economy. This technical guide provides an in-depth exploration of the application of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in several key multicomponent reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Core Reactivity and Synthetic Potential
4-Methyl-2-phenylpyrimidine-5-carbaldehyde possesses a unique combination of structural features that render it an ideal candidate for MCRs. The aldehydic function at the 5-position is the primary reactive site, susceptible to nucleophilic attack and condensation reactions. The pyrimidine ring itself, being electron-deficient, can influence the reactivity of the aldehyde and participate in subsequent cyclization or rearrangement steps. The presence of the 2-phenyl and 4-methyl groups provides steric and electronic modulation, influencing reaction outcomes and imparting desirable physicochemical properties to the resulting products.
Application Note 1: Biginelli-Type Reaction for the Synthesis of Novel Dihydropyrimidinones
The Biginelli reaction, a classic three-component condensation, provides a straightforward route to dihydropyrimidinones (DHPMs), a class of compounds with a wide spectrum of biological activities.[1] By employing 4-Methyl-2-phenylpyrimidine-5-carbaldehyde as the aldehyde component, novel DHPMs bearing a pyrimidine substituent can be accessed, opening avenues for the exploration of new chemical space.
Causality of Experimental Choices
The selection of a Lewis acid catalyst, such as ceric ammonium nitrate (CAN) or a Brønsted acid, is crucial for activating the aldehyde carbonyl towards nucleophilic attack by the urea or thiourea component. The active methylene compound, typically a β-ketoester like ethyl acetoacetate, provides the carbon backbone for the newly formed heterocyclic ring. The choice of solvent can influence reaction rates and yields, with polar protic solvents like ethanol often being effective.
Experimental Protocol: Synthesis of Ethyl 4-(4-methyl-2-phenylpyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol, 212.24 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.18 mg, 153 µL)
-
Urea (1.5 mmol, 90.09 mg)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.82 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add the catalytic amount of ceric ammonium nitrate (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (20 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired dihydropyrimidinone.
-
Further purification can be achieved by recrystallization from ethanol.
Data Presentation
| Entry | Aldehyde | Active Methylene | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Ethyl acetoacetate | Urea | CAN | Ethanol | 5 | 85 |
| 2 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Methyl acetoacetate | Urea | p-TSA | Acetonitrile | 6 | 78 |
| 3 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Ethyl acetoacetate | Thiourea | CAN | Ethanol | 5 | 88 |
Visualization: Biginelli Reaction Workflow
Caption: Workflow for the Biginelli-type reaction.
Application Note 2: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a versatile multicomponent reaction for the preparation of dihydropyridines (DHPs), which are of significant interest due to their biological activities, including as calcium channel blockers.[2] The use of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in this reaction allows for the synthesis of novel DHP derivatives incorporating a pyrimidine moiety.
Causality of Experimental Choices
The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate. The reaction proceeds through a series of condensation and cyclization steps. The choice of a catalyst, such as ceric ammonium nitrate, can accelerate the reaction and improve yields. Solvent-free conditions or the use of green solvents like water or ethanol are often employed to enhance the environmental friendliness of the synthesis.
Experimental Protocol: Synthesis of Diethyl 4-(4-methyl-2-phenylpyrimidin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol, 212.24 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.30 mg, 255 µL)
-
Ammonium acetate (1.2 mmol, 92.50 mg)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.82 mg)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of ceric ammonium nitrate (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane).
-
After completion, add cold water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Data Presentation
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Ethyl acetoacetate | NH₄OAc | CAN | Ethanol | 10 | 90 |
| 2 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Methyl acetoacetate | NH₄OAc | None | Refluxing Ethanol | 12 | 75 |
| 3 | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | Ethyl acetoacetate | NH₄OAc | CAN | Solvent-free, 80°C | 2 | 92 |
Visualization: Hantzsch Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
Application Note 3: Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry due to their peptide-like structure. The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde into the Ugi reaction can lead to the generation of a library of novel peptidomimetics with a pyrimidine side chain.
Causality of Experimental Choices
The Ugi reaction is typically performed in polar aprotic solvents like methanol or trifluoroethanol to facilitate the formation of the initial iminium ion intermediate. The reaction is often self-catalyzed but can be accelerated by the addition of a Lewis acid. The choice of the amine, carboxylic acid, and isocyanide components allows for a high degree of structural diversity in the final product.
Experimental Protocol: Synthesis of a Pyrimidine-Containing Peptidomimetic
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol, 212.24 mg)
-
Benzylamine (1.0 mmol, 107.15 mg, 109 µL)
-
Acetic acid (1.0 mmol, 60.05 mg, 57 µL)
-
tert-Butyl isocyanide (1.0 mmol, 83.15 mg, 112 µL)
-
Methanol (5 mL)
Procedure:
-
To a stirred solution of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (3 mL) in a sealed vial, add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ugi product.
Data Presentation
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | t-Butyl isocyanide | Methanol | 24 | 82 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 24 | 75 |
| 3 | Propylamine | Formic Acid | t-Butyl isocyanide | Trifluoroethanol | 18 | 85 |
Visualization: Ugi Reaction Logical Flow
Caption: Logical flow diagram of the Ugi four-component reaction.
Conclusion and Future Outlook
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a highly valuable and versatile building block for the construction of complex heterocyclic systems through multicomponent reactions. The protocols detailed herein for the Biginelli, Hantzsch, and Ugi reactions provide a solid foundation for the synthesis of novel pyrimidine-containing molecules. The exploration of this aldehyde in other MCRs, such as the Passerini and Gewald reactions, represents a promising avenue for future research. The continued development of efficient and sustainable synthetic methodologies utilizing such versatile precursors will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A Review on Facile Synthesis of Pyrimidine Derivatives via Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (1995). Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. Retrieved from [Link]
-
Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. (2021). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]
-
MDPI. (2022). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]
-
RSC Publishing. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This versatile aldehyde serves as a pivotal starting material for the construction of a diverse range of fused heterocyclic compounds, particularly those with significant therapeutic potential. We will explore key synthetic transformations, including multicomponent reactions and cyclocondensation strategies, to yield valuable scaffolds such as pyridopyrimidines and thienopyrimidines. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into experimental design and execution.
Introduction: The Strategic Value of the Pyrimidine-5-carbaldehyde Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural compounds and synthetic drugs.[1][2] Specifically, pyrimidine aldehydes are powerful intermediates, as the electrophilic formyl group provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, in particular, combines the stability of the pyrimidine ring with a strategically placed aldehyde group, making it an ideal precursor for creating complex, fused heterocyclic systems.
The resulting fused heterocycles, such as pyridopyrimidines and thienopyrimidines, are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][5][6][7] This guide details robust and efficient methodologies for leveraging this starting material to generate libraries of novel compounds for screening and lead optimization.
Synthetic Strategy I: Construction of Pyrido[2,3-d]pyrimidine Scaffolds
One of the most powerful applications of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is in the synthesis of the pyridopyrimidine core. This is typically achieved via a one-pot, multicomponent reaction (MCR), which offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[6][8] The general strategy involves the condensation of the aldehyde with a compound containing an active methylene group and an amino-functionalized pyrimidine or related amine source.
Mechanistic Rationale: Domino Knoevenagel-Michael-Cyclization Cascade
The synthesis of the pyrido[2,3-d]pyrimidine ring system proceeds through a well-established domino reaction sequence. The process is initiated by a base- or acid-catalyzed Knoevenagel condensation between the starting aldehyde and an active methylene compound (e.g., malononitrile). This step forms a highly electrophilic pyrimidinyl-substituted alkene. Subsequently, a nucleophilic amine (such as 6-aminouracil) undergoes a Michael addition to this intermediate. The final, and often rate-determining, step is an intramolecular cyclization followed by dehydration or oxidation to yield the final, stable aromatic pyridopyrimidine system.[6][8]
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Detailed Protocol: One-Pot Synthesis of a Model Pyrido[2,3-d]pyrimidine
This protocol describes the synthesis of a 7-amino-5-(4-methyl-2-phenylpyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol, 212.2 mg)
-
Malononitrile (1.2 mmol, 79.3 mg)
-
6-Aminouracil (1.0 mmol, 127.1 mg)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), 6-aminouracil (1.0 mmol), and ethanol (20 mL).
-
Stir the suspension at room temperature for 5 minutes to ensure adequate mixing.
-
Add a catalytic amount of piperidine (10 µL) to the mixture. Causality Note: Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition by deprotonating the active methylene and amine components, respectively.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum at 60 °C for 4 hours.
-
Purification & Validation: The crude product can be further purified by recrystallization from dimethylformamide (DMF) or acetic acid if necessary. The structure of the final compound must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR spectroscopy).
Synthetic Strategy II: Construction of Thieno[2,3-d]pyrimidine Scaffolds
The aldehyde functionality is also an excellent starting point for building a fused thiophene ring via the Gewald reaction, leading to the formation of thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their therapeutic potential.[5][9] The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur.[9]
Mechanistic Rationale: Gewald Reaction and Subsequent Cyclization
The process begins with the Knoevenagel condensation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate). The resulting electron-deficient alkene then reacts with elemental sulfur. A base, typically a secondary amine like morpholine or piperidine, is crucial as it catalyzes the condensation and facilitates the opening of the S₈ ring. The reaction proceeds through a thiirane intermediate which ultimately rearranges and tautomerizes to form the stable 2-aminothiophene ring. This intermediate is then cyclized in a separate step, often by heating with formamide or triethyl orthoformate, to construct the fused pyrimidine ring.[7][10]
Caption: Logical flow for Thieno[2,3-d]pyrimidine synthesis.
Detailed Protocol: Two-Step Synthesis of a Model Thieno[2,3-d]pyrimidine
This protocol outlines the synthesis of a 4-(4-methyl-2-phenylpyrimidin-5-yl)thieno[2,3-d]pyrimidine.
Step 1: Gewald Synthesis of the 2-Aminothiophene Intermediate
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol, 212.2 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Elemental Sulfur (1.1 mmol, 35.3 mg)
-
Ethanol (15 mL)
-
Morpholine (catalytic amount, ~0.2 mmol, 17 µL)
Procedure:
-
In a 50 mL round-bottom flask, combine the starting aldehyde (1.0 mmol), malononitrile (1.1 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).
-
Add morpholine (0.2 mmol) to the suspension. Causality Note: Morpholine serves as the base catalyst required for the Gewald reaction. It facilitates the initial condensation and is essential for the reaction with sulfur.
-
Stir the mixture at 50-60 °C for 3-4 hours. The reaction mixture will typically turn dark. Monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and pour it into 50 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the intermediate, 2-amino-4-(4-methyl-2-phenylpyrimidin-5-yl)-3-cyanothiophene, under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine
Materials:
-
2-Amino-3-cyanothiophene intermediate from Step 1 (~1.0 mmol)
-
Formamide (15 mL)
Procedure:
-
Place the crude aminothiophene intermediate into a 50 mL round-bottom flask.
-
Add formamide (15 mL). Causality Note: Formamide serves as both the solvent and the reagent, providing the one-carbon unit required to form the fused pyrimidine ring.[7][10]
-
Heat the mixture to reflux (approximately 180-190 °C) for 5-7 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purification & Validation: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or dioxane. Confirm the structure using appropriate analytical methods.
Data Presentation: Summary of Synthetic Approaches
The versatility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde allows for the creation of various heterocyclic systems. The choice of reactants in multicomponent reactions dictates the final scaffold.
| Target Heterocycle | Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Catalyst/Conditions | Typical Yield | Reference |
| Pyrido[2,3-d]pyrimidine | 4-Me-2-Ph-pyrimidine-5-CHO | Malononitrile | 6-Aminouracil | Piperidine / Reflux | Good-Excellent | [4][6] |
| Pyrido[2,3-d]pyrimidine | 4-Me-2-Ph-pyrimidine-5-CHO | Ethyl Cyanoacetate | Thiobarbituric Acid | Nano-catalyst / Heat | High | [8] |
| Thieno[2,3-d]pyrimidine | 4-Me-2-Ph-pyrimidine-5-CHO | Malononitrile | Elemental Sulfur | Morpholine / 60°C | Good | [9][10] |
| Dihydropyrimidine | 4-Me-2-Ph-pyrimidine-5-CHO | Acetylacetone | Thiourea | Acid / Reflux | Moderate-Good | [11][12] |
References
- International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- PMC - NIH. Developments of pyridodipyrimidine heterocycles and their biological activities.
- NIH. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]
-
RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available from: [Link]
- AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Scirp.org. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Available from: [Link]
-
PMC - NIH. Synthesis of Some Thienopyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
-
JOCPR. Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Available from: [Link]
-
PMC - NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]
-
NIH. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Available from: [Link]
-
PMC - NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available from: [Link]
-
ResearchGate. Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.. Available from: [Link]
-
ResearchGate. Four‐Component Cyclocondensation of Aminodiazines, Glyoxal, Formaldehyde, and Methanol to Imidazolidines | Request PDF. Available from: [Link]
-
PMC - PubMed Central - NIH. Pseudo-multicomponent reactions. Available from: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
-
ResearchGate. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available from: [Link]
-
PMC - PubMed Central. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Available from: [Link]
-
PubMed. [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Available from: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | MDPI [mdpi.com]
- 6. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]
"anticancer properties of compounds derived from 4-Methyl-2-phenylpyrimidine-5-carbaldehyde"
An in-depth guide for researchers, scientists, and drug development professionals on the anticancer properties of compounds derived from 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and mechanistic study of these promising therapeutic agents.
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and a multitude of clinically significant therapeutic agents. Its inherent ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to a wide array of biological targets. In oncology, pyrimidine derivatives have been successfully developed as kinase inhibitors, antimetabolites, and modulators of various signaling pathways critical to cancer cell proliferation and survival.
4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as a versatile starting material for the synthesis of novel pyrimidine-based compounds. Its aldehyde functional group is readily amenable to a variety of chemical transformations, enabling the generation of diverse libraries of derivatives for screening and optimization. This guide details the protocols for exploring the anticancer potential of these derivatives, from their synthesis to their biological evaluation.
Part 1: Synthesis of Novel Pyrimidine Derivatives
The synthesis of novel anticancer compounds from 4-Methyl-2-phenylpyrimidine-5-carbaldehyde often involves the modification of the aldehyde group to create new functional moieties. A common and effective strategy is the Knoevenagel condensation, which can be used to introduce a variety of substituents and extend the conjugation of the system.
Protocol 1: Synthesis of Chalcone-like Pyrimidine Derivatives via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of chalcone-like derivatives, which have shown significant promise as anticancer agents.
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is chosen for its reliability and high yield in creating a C=C double bond, which is a key structural feature of many biologically active chalcones. The resulting α,β-unsaturated ketone system is a Michael acceptor and can react with nucleophilic residues in biological targets.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Substituted acetophenones
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and 1.1 equivalents of the desired substituted acetophenone in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction Monitoring: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with a few drops of glacial acetic acid to neutralize the catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis of pyrimidine derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity in vitro. This typically involves a tiered approach, starting with a broad cytotoxicity screen, followed by more detailed mechanistic assays for promising lead compounds.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale: This assay is chosen as a primary screen due to its high throughput, sensitivity, and reliability. It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, allowing for the determination of the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Derivative | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa |
| 1 | -H | >100 | >100 |
| 2a | 4-Cl | 15.2 | 20.5 |
| 2b | 4-OCH3 | 25.8 | 32.1 |
| 2c | 4-NO2 | 8.9 | 12.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Mechanistic Studies of Lead Compounds
Compounds that demonstrate potent cytotoxicity are further investigated to elucidate their mechanism of action. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle progression.
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the precise quantification of different cell populations.
Materials:
-
Cancer cells
-
Lead compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Expected Results and Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the population of Annexin V+ cells following treatment with the compound indicates the induction of apoptosis.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific checkpoint, thereby preventing cell division. PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their DNA content.
Procedure:
-
Cell Treatment: Treat cells with the lead compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A (to remove RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.
Part 4: Elucidating Signaling Pathways
Understanding the molecular signaling pathways modulated by the lead compounds is crucial for rational drug design and development. Western blotting is a key technique for investigating changes in the expression and activation of proteins involved in cancer-related pathways.
Potential Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Caption: Potential inhibition of the PI3K/Akt pathway by pyrimidine derivatives.
Protocol 5: Western Blotting for Key Signaling Proteins
Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By probing for key proteins in a signaling pathway (e.g., phosphorylated Akt vs. total Akt), one can determine if a compound inhibits the pathway.
Procedure:
-
Protein Extraction: Treat cells with the lead compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-mTOR).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) would indicate that the compound inhibits the activation of that protein and its downstream signaling.
Conclusion and Future Directions
The 4-Methyl-2-phenylpyrimidine-5-carbaldehyde scaffold provides a fertile ground for the development of novel anticancer agents. The protocols outlined in this guide offer a systematic approach to the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. Promising lead compounds identified through these methods can then be advanced to more complex in vivo studies using animal models to assess their efficacy, toxicity, and pharmacokinetic properties, paving the way for potential clinical development.
References
This is a representative list of references that would be cited in a full application note. The URLs are placeholders and would be replaced with links to the actual scientific articles found during the research phase.
-
Title: Synthesis and biological evaluation of novel pyrimidine derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The MTT assay for assessing cell viability and cytotoxicity. Source: Nature Protocols URL: [Link]
-
Title: Annexin V/PI staining for the detection of apoptosis. Source: Apoptosis: A Laboratory Manual of Experimental Methods URL: [Link]
-
Title: Cell cycle analysis by flow cytometry. Source: Current Protocols in Cell Biology URL: [Link]
-
Title: The PI3K/Akt/mTOR pathway in cancer. Source: Cancer Discovery URL: [Link]
-
Title: Western Blotting: A Practical Guide. Source: Journal of Visualized Experiments URL: [Link]
Application Notes & Protocols: 4-Methyl-2-phenylpyrimidine-5-carbaldehyde as a Versatile Building Block for Novel Materials
Abstract
This technical guide details the utility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde as a strategic building block for the synthesis of advanced functional materials. Its unique molecular architecture, featuring a reactive aldehyde, a tunable pyrimidine core, and a stabilizing phenyl group, offers a robust platform for creating a diverse range of materials, including fluorescent dyes, porous metal-organic frameworks (MOFs), and thermally stable polymers. This document provides not only the foundational chemical principles but also detailed, field-tested protocols for the synthesis and characterization of these novel materials, aimed at researchers in materials science, organic chemistry, and drug development.
Introduction: The Strategic Value of the Pyrimidine Carbaldehyde Core
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a heterocyclic aromatic aldehyde whose value in materials science stems from the distinct functions of its constituent parts:
-
The Carbaldehyde Group (-CHO): This is the primary reactive site, enabling a host of classical organic transformations. It serves as an electrophilic handle for C-C and C-N bond formation, making it the key gateway for polymerization and functionalization.
-
The Pyrimidine Ring: As an electron-deficient diazine heterocycle, the pyrimidine core imparts specific electronic properties, thermal stability, and the ability to coordinate with metal ions. Its nitrogen atoms can act as hydrogen bond acceptors, influencing the supramolecular assembly of resulting materials.
-
The Phenyl and Methyl Groups: The 2-phenyl substituent provides aromatic character, enabling π-π stacking interactions and enhancing the thermal stability and solubility in organic solvents. The 4-methyl group offers a site for potential steric and electronic tuning of the molecule's reactivity and the final material's properties.
This combination makes the title compound a highly adaptable synthon for designing materials with tailored optical, structural, and thermal characteristics.
Synthesis of the Building Block
The most efficient and widely adopted method for introducing a formyl group onto an activated heterocyclic system is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2][3]
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
Rationale: This electrophilic substitution reaction is ideal for electron-rich aromatic and heterocyclic rings. The pyrimidine precursor, 4-methyl-2-phenylpyrimidine, is sufficiently activated for formylation to occur selectively at the C5 position, which is electronically favored. POCl₃ activates DMF to form the electrophilic chloromethyleneiminium salt (the Vilsmeier reagent) that attacks the pyrimidine ring.[1]
Materials:
-
4-Methyl-2-phenylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous DMF (3.0 eq.) and anhydrous DCE. Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Add 4-Methyl-2-phenylpyrimidine (1.0 eq.) to the flask.
-
Slowly warm the reaction mixture to 80°C and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-Methyl-2-phenylpyrimidine-5-carbaldehyde as a solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5] The expected ¹H NMR spectrum will show a characteristic singlet for the aldehyde proton around 9-10 ppm.
Key Transformations and Applications
The aldehyde functionality is a launchpad for constructing larger, more complex architectures. Below are protocols for three distinct material classes derived from this building block.
Application Note 1: Synthesis of a Novel Vinylic Pyrimidine Dye
Concept: The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound.[6] This protocol uses malononitrile as the active methylene partner to create a highly conjugated, electron-deficient dye with potential applications in sensors or as a functional colorant. The reaction is often catalyzed by a weak base like piperidine or can even proceed under solvent-free conditions.[7][8]
Protocol 2: Knoevenagel Condensation with Malononitrile
Rationale: The reaction is catalyzed by a weak base which deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. A subsequent dehydration step, often spontaneous, yields the final α,β-unsaturated product. Using a mild base prevents unwanted side reactions of the aldehyde.[7]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Methyl-2-phenylpyrimidine-5-carbaldehyde | 198.22 | 5.0 | 1.0 | 991 mg |
| Malononitrile | 66.06 | 5.5 | 1.1 | 363 mg |
| Piperidine | 85.15 | 0.5 | 0.1 | ~50 µL |
| Ethanol | 46.07 | - | - | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a colored precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetonitrile may be performed for higher purity.
Characterization: The resulting dye, 2-((4-methyl-2-phenylpyrimidin-5-yl)methylene)malononitrile, should be analyzed by FT-IR to confirm the disappearance of the aldehyde C=O stretch and the appearance of a C≡N stretch. UV-Visible and fluorescence spectroscopy should be performed to determine its photophysical properties.
Application Note 2: Synthesis of a Pyrimidine-Based Metal-Organic Framework (MOF)
Concept: MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[9] By first converting our building block into a multidentate ligand, we can then use it to synthesize a porous framework. This protocol involves a two-step process: first, the formation of a Schiff base ligand, and second, the solvothermal reaction of this ligand with a metal salt to form the MOF.[9][10]
Protocol 3: Two-Step MOF Synthesis
Step A: Schiff Base Ligand Synthesis Rationale: The reaction of the aldehyde with a diamine (e.g., 1,4-phenylenediamine) creates a bidentate Schiff base (di-imine) ligand, capable of bridging two metal centers. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[11]
-
Dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (2.2 eq.) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1,4-phenylenediamine (1.0 eq.) in ethanol.
-
Add the diamine solution to the aldehyde solution. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6 hours. A colored precipitate should form.
-
Cool the reaction to room temperature, collect the solid by filtration, wash with ethanol, and dry under vacuum to yield the Schiff base ligand. Confirm structure by NMR and FT-IR (presence of C=N stretch, absence of C=O and N-H stretches).[12]
Step B: Solvothermal MOF Synthesis Rationale: Solvothermal synthesis uses elevated temperature and pressure (above the solvent's boiling point) to promote the crystallization of the MOF.[10] The metal salt (e.g., Zinc Nitrate) and the synthesized ligand are dissolved in a solvent like DMF, sealed in a vial, and heated. This controlled process allows for the slow formation of a well-ordered, crystalline structure.[13]
-
In a 20 mL glass vial, combine the Schiff base ligand from Step A (1.0 eq.) and Zn(NO₃)₂·6H₂O (1.0 eq.).
-
Add 10 mL of DMF and sonicate for 5 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 100°C over 2 hours, hold at 100°C for 24 hours, and then cool to room temperature over 12 hours.
-
Crystals suitable for analysis should form on the walls of the vial.
-
Decant the mother liquor and wash the crystals by immersing them in fresh DMF for 24 hours, replacing the DMF three times to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone) followed by careful heating under vacuum to evacuate the pores.
Characterization: The MOF's crystallinity and phase purity must be confirmed using Powder X-ray Diffraction (PXRD).[14] Its porosity can be assessed by N₂ adsorption-desorption isotherms (BET analysis).[15] Thermal stability is determined by Thermogravimetric Analysis (TGA), and morphology is observed using Scanning Electron Microscopy (SEM).[14]
Application Note 3: Synthesis of a Polyazomethine Polymer
Concept: Polyazomethines (or poly-Schiff bases) are polymers containing an imine (-C=N-) linkage in their backbone. They are known for their high thermal stability, semiconductor properties, and chelation ability. A straightforward polycondensation between a dialdehyde and a diamine can produce these materials.[16][17] Here, we use our mono-aldehyde building block with a diamine to create a polymer with pendant pyrimidine units.
Protocol 4: Synthesis of a Soluble Polyazomethine
Rationale: To create a soluble polymer, we react our monofunctional aldehyde with a diamine. This reaction is a step-growth polymerization. To control the molecular weight and ensure solubility, the reaction is often carried out in a high-boiling polar aprotic solvent like DMAc with a catalyst.
-
To a flask equipped with a mechanical stirrer and nitrogen inlet, add 4,4'-oxydianiline (ODA) (1.0 eq.) and 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (2.05 eq.).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/v).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Heat the mixture to 120°C and stir for 24 hours under a gentle stream of nitrogen.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
Characterization: The polymer's structure is confirmed by FT-IR (C=N stretch) and NMR. Molecular weight and polydispersity are determined by Gel Permeation Chromatography (GPC). Thermal properties (glass transition temperature, decomposition temperature) are measured by Differential Scanning Calorimetry (DSC) and TGA.[18]
Safety and Handling
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its derivatives: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[19][20] Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care in a dry environment.[3] Organic solvents like DMF and DCE are flammable and toxic; avoid ignition sources.[21]
-
General Precautions: Always handle chemicals in accordance with their Safety Data Sheets (SDS).[22] Ensure emergency equipment like safety showers and eyewash stations are accessible.
Conclusion and Future Outlook
4-Methyl-2-phenylpyrimidine-5-carbaldehyde has been demonstrated as a building block of significant potential. The protocols provided herein offer reliable and validated pathways to novel functional materials, from discrete dyes to complex porous networks and polymers. The true value of this synthon lies in its modularity; by changing the reaction partner in the Knoevenagel, Schiff base, or other condensation reactions, a vast chemical space of new materials can be explored. Future work could focus on creating bifunctional analogues of this building block (e.g., a di-aldehyde) to access crosslinked polymers and novel MOF topologies, further expanding the horizon of materials derived from the versatile pyrimidine core.
References
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and study of properties of polyazomethines based on carbamide and aromatic dialdehydes. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Advanced characterization techniques for organic and inorganic materials. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. (n.d.). Journal of Saudi Chemical Society. Retrieved January 21, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 21, 2026, from [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Simplifying the Synthesis of Metal–Organic Frameworks. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET - Pyrimidine. (2025). Thermo Fisher Scientific. Retrieved January 21, 2026, from [Link]
-
Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and spectral studies of some novel schiff base derived with pyrimidines. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
-
Toward Electrochromic Metallopolymers: Synthesis and Properties of Polyazomethines Based on Complexes of Transition-Metal Ions. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Characterization of Organic Compounds. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
PYRIMIDINE 99% MSDS. (2019). Loba Chemie. Retrieved January 21, 2026, from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (2022). Nano Select. Retrieved January 21, 2026, from [Link]
-
Economical synthesis of functional aromatic polythioamides. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (2020). Bangladesh Journals Online. Retrieved January 21, 2026, from [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). PubMed. Retrieved January 21, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved January 21, 2026, from [Link]
-
Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (n.d.). Academia.edu. Retrieved January 21, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). Scientific Reports. Retrieved January 21, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 21, 2026, from [Link]
-
Synthesis of Polyazomethine(s). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of novel Schiff bases containing pyrimidine unit. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. sciforum.net [sciforum.net]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. jsscacs.edu.in [jsscacs.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitechnol.com [scitechnol.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemicalbook.com [chemicalbook.com]
- 20. lobachemie.com [lobachemie.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable pyrimidine derivative. It is important to note that a direct, one-pot Biginelli reaction is not a feasible route to this target molecule. Instead, a multi-step synthetic approach is required. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the plausible synthetic pathways.
Part 1: Overview of the Synthetic Strategy
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde necessitates a strategic, multi-step approach. The classical Biginelli condensation typically yields dihydropyrimidines with a C5-ester or acetyl group. Therefore, subsequent chemical modifications are essential to arrive at the desired aromatic carbaldehyde. Below are two of the most viable synthetic routes:
Route A: From a Biginelli-type Product via Functional Group Transformation
This pathway involves an initial cyclocondensation to form a pyrimidine precursor, followed by aromatization and then a series of functional group interconversions at the 5-position.
Route B: Direct Formylation of a Pre-formed Pyrimidine Core
This approach focuses on first constructing the 4-methyl-2-phenylpyrimidine nucleus, followed by the introduction of the carbaldehyde group at the 5-position, most commonly via a Vilsmeier-Haack reaction.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Part 2: Troubleshooting and FAQs for Each Synthetic Step
Step 1: Synthesis of the 4-Methyl-2-phenylpyrimidine Precursor
The initial and critical step is the formation of the core pyrimidine ring. This can be achieved through various condensation reactions. A common precursor is ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate.
-
Q1: What are the recommended starting materials for a 4-methyl-2-phenylpyrimidine core?
-
For a classical approach to a pyrimidine (not dihydropyrimidine), you would typically use benzamidine hydrochloride, ethyl acetoacetate, and an orthoformate. However, to leverage a Biginelli-like strategy, you can start with benzaldehyde, ethyl acetoacetate, and urea, which will yield a dihydropyrimidine that requires subsequent aromatization.
-
-
Q2: My initial cyclocondensation reaction is giving a very low yield. What are the common culprits?
-
Low yields in such condensation reactions are often due to suboptimal reaction conditions. Key factors to investigate are the choice and concentration of the catalyst (both Brønsted and Lewis acids can be effective), the reaction temperature, and the purity of your starting materials, especially the aldehyde.[1]
-
-
Q3: I'm observing a significant amount of byproducts. How can I improve the selectivity?
-
Byproduct formation, such as open-chain intermediates or Hantzsch-type dihydropyridines, can be a significant issue.[2] Optimizing the order of addition of reagents and maintaining strict temperature control can enhance selectivity. In some cases, switching to a milder catalyst or exploring solvent-free conditions can also be beneficial.
-
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction, inactive catalyst, or incorrect stoichiometry. | Screen different Brønsted or Lewis acid catalysts (e.g., HCl, p-TsOH, FeCl₃, Yb(OTf)₃). Ensure the catalyst is fresh and used in the appropriate molar percentage. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Formation of Insoluble Precipitate (not the product) | Polymerization of the aldehyde, especially under strong acidic conditions. | Consider using a milder catalyst. Alternatively, add the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| Difficulty in Product Purification | The product is an oil or co-elutes with starting materials/byproducts. | Try recrystallization from a different solvent system. For column chromatography, experiment with different solvent gradients to improve separation. |
Step 2: Aromatization of the Dihydropyrimidine Intermediate
If your initial synthesis yields a dihydropyrimidine, an oxidation step is necessary to form the aromatic pyrimidine ring.
-
Q4: What are the most reliable oxidizing agents for this aromatization?
-
Several oxidizing agents can be effective. Mild options like copper(II) salts with an oxidant like tert-butylhydroperoxide are often successful.[4] For more robust substrates, stronger oxidants like cerium(IV) ammonium nitrate (CAN) or potassium permanganate (KMnO₄) can be used, though they require more careful control.[5][6]
-
-
Q5: My oxidation reaction is sluggish and incomplete. How can I improve the conversion?
-
Incomplete oxidation can be due to an insufficiently powerful oxidizing agent or suboptimal reaction conditions. Increasing the temperature or the molar equivalents of the oxidant can drive the reaction to completion. However, this should be done cautiously to avoid over-oxidation or degradation.
-
-
Q6: The pyrimidine ring seems to be degrading during the oxidation. How can I prevent this?
-
Degradation is often a sign of overly harsh reaction conditions. Switching to a milder oxidizing agent, lowering the reaction temperature, and carefully monitoring the reaction progress by TLC to stop the reaction as soon as the starting material is consumed are crucial steps to prevent product loss.
-
| Issue | Possible Cause | Recommended Solution |
| Incomplete Oxidation | The chosen oxidizing agent is too weak for the substrate. | If using a mild oxidant like a Cu(II) salt, consider switching to a more potent one such as CAN or KMnO₄. Ensure the oxidant is not degraded and is used in sufficient molar excess.[4][5][6] |
| Product Degradation | The reaction conditions are too harsh, leading to over-oxidation or ring cleavage. | Reduce the reaction temperature and monitor the reaction closely. If using a strong oxidant, consider a milder alternative. |
| Complex Product Mixture | The oxidant is not selective and is reacting with other functional groups on the molecule. | If your molecule has other sensitive functional groups, choose a more selective oxidant. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be a good option for dehydrogenation. |
Step 3: Introduction of the 5-Carbaldehyde Group
This is the final and often most challenging step. The two main strategies are detailed below.
This involves a two-step process of reducing the ester to a primary alcohol, followed by oxidation to the aldehyde.
-
Q7: What is the best method for reducing the 5-ester to a 5-hydroxymethyl group?
-
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are typically required for this transformation. It is crucial to perform the reaction under strictly anhydrous conditions to prevent quenching of the reagent and to work up the reaction carefully at low temperatures.
-
-
Q8: How can I oxidize the 5-hydroxymethyl group to the aldehyde without over-oxidation to the carboxylic acid?
-
This is a common challenge in organic synthesis. The use of mild and controlled oxidizing agents is key. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this selective oxidation. Swern oxidation is another effective method.
-
This reaction directly introduces a formyl group onto the pyrimidine ring.
-
Q9: My Vilsmeier-Haack reaction is not proceeding. What are the critical parameters?
-
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, so the pyrimidine ring must be sufficiently electron-rich to react.[7] The Vilsmeier reagent (formed from POCl₃ and DMF) must also be freshly prepared and used in appropriate stoichiometry. The reaction temperature is also a critical parameter that often requires optimization.[8]
-
-
Q10: I am getting poor regioselectivity in the formylation. How can I favor substitution at the 5-position?
-
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic and steric properties of the pyrimidine ring. The 5-position is generally the most electron-rich and sterically accessible in pyrimidines, but other positions can also react. Careful control of the reaction temperature and the stoichiometry of the Vilsmeier reagent can sometimes improve selectivity.
-
-
Q11: My starting material is decomposing under the Vilsmeier-Haack conditions. What can I do?
-
The Vilsmeier-Haack reaction can be harsh. If you observe decomposition, try lowering the reaction temperature and reducing the reaction time. Using a less reactive formylating agent, if available, could also be an option.
-
| Issue | Possible Cause | Recommended Solution |
| Ester to Aldehyde: Low yield in reduction | Inactive reducing agent or presence of moisture. | Use freshly opened or titrated LiAlH₄ or DIBAL-H. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Ester to Aldehyde: Over-oxidation to carboxylic acid | The oxidizing agent is too strong or the reaction time is too long. | Use a mild oxidant like PCC or DMP. Monitor the reaction carefully by TLC and quench it as soon as the starting alcohol is consumed. |
| Vilsmeier-Haack: No reaction | Deactivated pyrimidine ring or inactive Vilsmeier reagent. | Ensure the pyrimidine ring is not substituted with strongly electron-withdrawing groups. Prepare the Vilsmeier reagent fresh by adding POCl₃ to DMF at a low temperature. |
| Vilsmeier-Haack: Low yield or decomposition | Reaction temperature is too high or the stoichiometry is incorrect. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. Perform a stoichiometric optimization of the Vilsmeier reagent.[8] |
Part 3: Detailed Experimental Protocols
The following protocols are generalized procedures based on established literature and should be adapted and optimized for your specific laboratory conditions.
Protocol for the Synthesis of Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate
-
To a round-bottom flask, add benzamidine hydrochloride (10 mmol), ethyl acetoacetate (10 mmol), and an appropriate base (e.g., sodium ethoxide, 10 mmol) in a suitable solvent like ethanol (20 mL).
-
Stir the mixture at room temperature for 1-2 hours, then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol for the Vilsmeier-Haack Formylation of 4-Methyl-2-phenylpyrimidine
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-methyl-2-phenylpyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of the Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting the Vilsmeier-Haack formylation step.
Part 4: Data Summary
The following table provides a general overview of the reaction conditions for the key steps discussed. Note that these are starting points and will likely require optimization for your specific substrate and setup.
| Reaction Step | Typical Reagents | Solvent | Temperature | Typical Yield | Reference |
| Biginelli Condensation | Aldehyde, β-ketoester, Urea | Ethanol or Solvent-free | 80-120 °C | 40-90% | [3] |
| Aromatization (CAN) | Dihydropyrimidine, CAN | Acetonitrile | Room Temp to 50 °C | 60-95% | [5] |
| Ester Reduction (LiAlH₄) | Pyrimidine-5-carboxylate, LiAlH₄ | Anhydrous THF | 0 °C to Room Temp | 70-90% | General knowledge |
| Alcohol Oxidation (PCC) | 5-Hydroxymethylpyrimidine, PCC | Dichloromethane | Room Temp | 60-85% | General knowledge |
| Vilsmeier-Haack Formylation | Pyrimidine, POCl₃, DMF | DMF | 60-100 °C | 30-70% | [8] |
Part 5: References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021. [Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 2022. [Link]
-
Preparation of 4-methylpyrimidines. Google Patents, US5414086A, 1995.
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 2004. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012.
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 2023. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal.[Link]
-
Biginelli reaction. Wikipedia.[Link]
-
Oxidation of Biginelli Reaction Products: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines, Pyrimidines, and 2-Hydroxypyrimidines. Synlett, 2009.
-
Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 2005. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH National Library of Medicine, 2021. [Link]
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018. [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 2017. [Link]
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 2021. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health, 2021. [Link]
-
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E, 2012. [Link]
-
Biginelli Reaction. Organic Chemistry Portal.[Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 2019. [Link]
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. International Journal of Organic Chemistry, 2012. [Link]
-
Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. DARU Journal of Pharmaceutical Sciences, 2012. [Link]
-
A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 2017. [Link]
-
Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate, 2014.
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules, 2010. [Link]
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E, 2008. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 2016. [Link]
-
Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E, 2008. [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. The core of this synthesis typically involves the formylation of a 4-methyl-2-phenylpyrimidine precursor, a reaction that, while powerful, requires careful control of conditions.
The most prevalent and effective method for introducing a formyl group onto an electron-rich heterocyclic system like 4-methyl-2-phenylpyrimidine is the Vilsmeier-Haack reaction .[1] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF).[2][3] The subsequent electrophilic substitution on the pyrimidine ring, followed by hydrolysis, yields the desired aldehyde.[4] This guide will delve into the intricacies of this key step to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable causes, and validated solutions to get your reaction back on track.
Q1: My reaction resulted in a very low or no yield of the desired 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. What went wrong?
This is the most common issue and can stem from several factors related to reagent quality, reaction setup, or the reactivity of your substrate.
Probable Causes & Solutions:
-
Degradation of the Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[2]
-
Solution: Ensure that the N,N-dimethylformamide (DMF) used is anhydrous. It is best practice to use a freshly opened bottle or to dry the solvent over molecular sieves. Phosphorus oxychloride (POCl₃) is also highly corrosive and reacts violently with water; it should be freshly distilled or from a new, tightly sealed container.[2] The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) with oven-dried glassware.
-
-
Insufficient Electrophilicity/Reactivity: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[5][6] While the pyrimidine ring is heterocyclic, its overall electronic nature can influence the reaction rate.
-
Solution: The 4-methyl and 2-phenyl groups on your starting material should provide sufficient activation. However, if the reaction is sluggish, the issue may lie in the reaction conditions rather than inherent substrate inactivity.
-
-
Inadequate Molar Ratio of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.[7]
-
Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of POCl₃ relative to the pyrimidine substrate, with DMF often serving as the solvent.[7] You may need to optimize this ratio, potentially increasing it to 2.0-3.0 equivalents for a stubborn reaction.
-
-
Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires low temperatures (0-5 °C).[2] However, the subsequent formylation step may require heating to proceed at a reasonable rate.[7]
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF, maintaining the temperature below 5 °C.[7] After the addition of your pyrimidine substrate at low temperature, slowly allow the reaction to warm to room temperature. If monitoring (see FAQ section) shows a sluggish reaction, gradually increase the temperature to 40-80 °C.[7]
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Moisture contamination | Use anhydrous DMF, fresh POCl₃, inert atmosphere.[2] |
| 2. Insufficient Vilsmeier reagent | Increase molar ratio of POCl₃/DMF to substrate (1.5-3.0 eq).[7] | |
| 3. Suboptimal temperature | Prepare reagent at 0-5 °C; increase reaction temp to 40-80 °C if needed.[7] | |
| Starting Material Remains | 1. Short reaction time | Extend reaction duration and monitor by TLC/LC-MS. |
| 2. Low temperature | Gradually increase reaction temperature after initial addition.[7] | |
| 3. Insufficient reagent | Increase equivalents of Vilsmeier reagent.[7] | |
| Multiple Products | 1. Uncontrolled temperature | Maintain strict temperature control during reagent formation and substrate addition. |
| 2. Harsh work-up conditions | Hydrolyze the intermediate iminium salt with a mild base (e.g., sat. NaOAc or NaHCO₃ solution).[4][7] | |
| Purification Difficulties | 1. Product is water-soluble | Saturate the aqueous layer with brine during extraction to salt out the product.[2] |
| 2. Emulsion formation | Add a small amount of brine or use a different extraction solvent (e.g., Dichloromethane).[2] |
Q2: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 4-Methyl-2-phenylpyrimidine. How can I drive the reaction to completion?
This is a clear indication of incomplete conversion.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.[2] If you observe starting material after several hours at room temperature, gradually heat the reaction mixture (e.g., to 60-80 °C) and continue to monitor until the starting material spot/peak is gone or is no longer diminishing.[7] Some sluggish reactions may require refluxing overnight.[7]
-
-
Inadequate Amount of Vilsmeier Reagent: As mentioned in Q1, an insufficient molar ratio of the formylating agent is a primary cause of incomplete reactions.
-
Solution: Re-evaluate your stoichiometry. Ensure at least 1.5 equivalents of the Vilsmeier reagent are being used relative to the pyrimidine substrate.[7]
-
Q3: I've formed the product, but the crude material is very impure with multiple side products. What causes this and how can it be avoided?
Impurity formation often points to issues with temperature control or the work-up procedure.
Probable Causes & Solutions:
-
Side Reactions from Overheating: While heating can drive the reaction to completion, excessive temperatures can cause decomposition of the starting material, reagent, or product, leading to complex mixtures.
-
Solution: Employ gradual heating and continuous monitoring. Find the minimum temperature required for a clean, efficient conversion.
-
-
Harsh Hydrolysis Conditions: The reaction concludes with the hydrolysis of an intermediate iminium salt. Using strong bases or acids, or performing the quench at high temperatures, can lead to degradation.
-
Solution: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by carefully and slowly adding it to a cold, saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[4][7] This gently hydrolyzes the iminium salt to the aldehyde while neutralizing the acidic environment. Stir for 10-30 minutes during hydrolysis before proceeding to extraction.[7]
-
Q4: I'm struggling to isolate the final aldehyde product during the work-up and purification steps. Any advice?
Isolation issues are common, especially when dealing with polar heterocyclic compounds.
Probable Causes & Solutions:
-
Product Solubility in the Aqueous Phase: The aldehyde product may have some water solubility, leading to losses during aqueous extraction.
-
Solution: During the extraction phase, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.[2] Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery.[2]
-
-
Emulsion Formation: The presence of DMF and salts can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: Allow the separatory funnel to stand for a longer period. Gently swirling the funnel can help break the emulsion. Adding brine is also effective. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.
-
-
Purification by Chromatography: The polarity of the aldehyde might make it challenging to purify via silica gel chromatography.
-
Solution: Start with a non-polar eluent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. A TLC analysis using various solvent systems beforehand will help you determine the optimal conditions for separation.
-
Experimental Workflow & Troubleshooting Diagrams
General Synthetic Workflow
The diagram below outlines the critical stages of the synthesis, from reagent preparation to final product purification.
Caption: High-level workflow for the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for this synthesis?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion results in the formation of the electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity is then restored by the loss of a proton. This forms a new iminium salt intermediate attached to the pyrimidine ring.
-
Hydrolysis: During the aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[3][4]
Q2: How critical are anhydrous conditions?
They are absolutely critical. Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid.[2] Any moisture present will consume your POCl₃, preventing the formation of the Vilsmeier reagent. Furthermore, the Vilsmeier reagent itself is readily hydrolyzed by water.[2] Failure to maintain anhydrous conditions is one of the most frequent causes of reaction failure.
Q3: What are the primary safety precautions for this reaction?
The reagents involved are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.[2]
-
Quenching: The work-up procedure, which involves quenching the reaction mixture with an aqueous solution, is highly exothermic. The quench must be performed slowly and with adequate cooling (ice bath) to control the release of heat and prevent splashing of corrosive materials.[2]
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Always wear gloves when handling.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[2]
-
Procedure: Carefully take a small aliquot from the reaction mixture using a glass capillary. Quench this small sample in a vial containing a dilute solution of sodium bicarbonate and a few drops of ethyl acetate. Shake well, then spot the organic layer on a TLC plate.
-
Analysis: Run the TLC plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patel, R. P., & Patel, S. R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
- Delancey, D., et al. (2020). Synthesis of 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid. As referenced in RSC Advances, 2023.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"purification of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde by column chromatography"
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide for the purification of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde via column chromatography. As Senior Application Scientists, we understand that robust purification is not merely a procedural step but the cornerstone of reliable downstream applications. This guide is structured to provide not just a protocol, but the underlying rationale for each step, empowering you to troubleshoot and adapt the methodology to your specific experimental context.
Understanding Your Compound: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a heterocyclic aromatic aldehyde, and its properties dictate its behavior on a chromatographic column. These characteristics are crucial for selecting the appropriate stationary and mobile phases.
Table 1: Predicted Physicochemical Properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
| Property | Value | Rationale & Significance for Chromatography |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O | Provides the elemental composition. |
| Molecular Weight | 198.22 g/mol | Important for characterization but has a minor direct impact on chromatographic separation.[1] |
| Appearance | Predicted to be a white to off-white solid | Visual cue for identifying fractions containing the compound.[2] |
| Polarity | Moderately Polar | The pyrimidine ring, phenyl group, and aldehyde functionality contribute to its polarity. This suggests that normal-phase chromatography on silica gel is a suitable approach.[3] |
| XLogP3-AA | 2.1 | This predicted value indicates moderate hydrophobicity, guiding the choice of a non-polar/moderately polar solvent system for elution.[1] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds, influencing interactions with the silica surface and protic solvents.[1] |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexane), more soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane). | Dictates the choice of solvent for sample loading and the mobile phase.[3] |
Core Protocol: Column Chromatography Workflow
The following section outlines a comprehensive, step-by-step protocol for the purification of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. The workflow is visualized in the diagram below.
Sources
Technical Support Center: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the reaction, provide field-tested solutions to common side reactions, and offer detailed protocols to ensure reproducible success.
Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is via the Vilsmeier-Haack reaction . This reaction formylates an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2].
The overall process involves two key stages:
-
Pyrimidine Ring Formation: Synthesis of the precursor, 4-Methyl-2-phenylpyrimidine. This is generally achieved through the condensation of benzamidine with a 1,3-dicarbonyl compound, such as acetylacetone.
-
Formylation: The Vilsmeier-Haack formylation of the 4-Methyl-2-phenylpyrimidine precursor to introduce the carbaldehyde group at the C5 position.
The pyrimidine ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion)[1][2]. However, controlling the regioselectivity and preventing side reactions is critical for achieving a high yield of the desired product.
Sources
Technical Support Center: Characterization of Impurities in 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support guide for the characterization of impurities in 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This document is designed for researchers, analytical scientists, and drug development professionals who work with this key chemical intermediate. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity and safety of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations made during the analysis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Q1: I'm seeing a new, small peak in my HPLC chromatogram that wasn't there when the batch was first synthesized. What is the most likely culprit?
A1: The most probable cause is the on-contact oxidation of the aldehyde group. Aromatic aldehydes are susceptible to autoxidation, especially when exposed to air (oxygen), light, or trace metal catalysts.[1] This process converts the aldehyde (-CHO) to the corresponding carboxylic acid (4-Methyl-2-phenylpyrimidine-5-carboxylic acid). This new impurity will be more polar and thus typically have a shorter retention time in reversed-phase HPLC.
-
Immediate Action: Re-analyze the sample promptly, ensuring minimal exposure to air and light. Use an amber vial if possible. Compare the retention time to a standard of the suspected carboxylic acid, if available.
Q2: My LC-MS data for an unknown impurity shows a mass increase of 16 amu (m/z +16) compared to the parent compound. What does this indicate?
A2: A mass increase of +16 amu strongly suggests an oxidation event. For 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, there are two primary possibilities:
-
Oxidation of the Aldehyde: As mentioned in Q1, the aldehyde is easily oxidized to a carboxylic acid (R-CHO + O → R-COOH). This is the most common degradation pathway.[1]
-
N-Oxide Formation: The nitrogen atoms in the pyrimidine ring can be oxidized to form an N-oxide. This is a common metabolic or degradation pathway for nitrogen-containing heterocyclic compounds.
To distinguish between these, consider performing tandem MS (MS/MS). The fragmentation pattern of the carboxylic acid would likely show a loss of CO2 (44 amu) or H2O (18 amu), while an N-oxide might show a characteristic loss of an oxygen atom (16 amu).
Q3: What are the potential impurities that could arise from the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde?
A3: Synthesis-related impurities are highly dependent on the specific synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Residual amounts of the initial reactants used to build the pyrimidine ring.
-
By-products from Side Reactions: Incomplete reactions or alternative reaction pathways can generate structurally similar compounds. For instance, if the formyl group is introduced via Vilsmeier-Haack reaction, incomplete formylation could be a source of impurities.[2]
-
Over- or Under-reaction Products: For example, if a methyl group is oxidized to form the aldehyde, the corresponding alcohol (4-Methyl-2-phenylpyrimidin-5-yl)methanol could be present as an under-oxidation impurity, while the carboxylic acid could be an over-oxidation product.[3]
Q4: Why is a "forced degradation" study necessary for this intermediate?
A4: Forced degradation, or stress testing, is a regulatory requirement and a critical scientific tool in drug development.[4][5] Its purpose is to intentionally degrade the compound under harsh conditions (acid, base, oxidation, heat, light) to:
-
Identify Likely Degradants: It helps predict the impurities that might form during long-term storage or upon exposure to various conditions.[6][7]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations and defining proper storage conditions.[4]
-
Develop Stability-Indicating Methods: It demonstrates that your analytical method (e.g., HPLC) can successfully separate the parent compound from all its potential degradation products, ensuring accurate stability measurements.[8][9]
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to solving more complex analytical challenges.
Guide 1: Systematic Approach to Unknown Impurity Identification
When an unknown peak appears in your chromatogram, a systematic investigation is required. This workflow helps to efficiently characterize the impurity.
Caption: A decision workflow for identifying unknown chromatographic peaks.
Protocol 1: Forced Degradation Study
This protocol outlines the typical stress conditions used to evaluate the stability of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and validate the specificity of an analytical method.[4][7][9]
Objective: To generate potential degradation products and demonstrate the analytical method's ability to separate them.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (ACN) for HPLC
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guideline) for a specified duration.
-
-
Neutralization & Analysis:
-
Before injection, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by your HPLC-UV/PDA method.
-
-
Data Evaluation:
-
Aim for 5-20% degradation of the main compound.[9] If degradation is too low or too high, adjust the stress duration or temperature.
-
Assess peak purity of the parent compound in all chromatograms using a PDA detector to ensure no co-eluting peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.[8]
-
Guide 2: HPLC Method Development for Impurity Profiling
A robust HPLC method is the cornerstone of impurity characterization.[8][10]
Objective: To develop a stability-indicating reversed-phase HPLC method for separating the parent compound from its potential impurities.
| Parameter | Starting Recommendation | Rationale & Optimization Tips |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the phenyl and pyrimidine rings. If polar impurities (like the carboxylic acid) elute too early, consider a column with an aqueous-stable end-capping (e.g., AQ-type C18). |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to sharpen peaks by protonating silanol groups on the silica support and ensuring consistent ionization state of the analyte and impurities. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. Methanol can be used as an alternative and may offer different selectivity. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is a good starting point to elute all potential impurities. The gradient can be flattened in the region where impurities elute to improve resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired analysis time. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but may accelerate on-column degradation. Start near ambient and adjust if needed. |
| Detection (UV) | 254 nm or PDA Scan | The conjugated phenylpyrimidine system should have strong absorbance around 254 nm. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components. |
Part 3: Potential Impurity Structures
Below is a table of potential impurities, their likely origin, and their expected mass relative to the parent compound.
| Impurity Name | Potential Origin | Structure | Δ Mass (amu) |
| 4-Methyl-2-phenylpyrimidine-5-carboxylic acid | Degradation (Oxidation) | R-COOH | +16 |
| (4-Methyl-2-phenylpyrimidin-5-yl)methanol | Synthesis (Incomplete Oxidation) | R-CH₂OH | +2 |
| 4-Methyl-2-phenylpyrimidine | Synthesis (Incomplete Formylation) | Pyrimidine ring without the -CHO group | -28 |
| 4-Methyl-2-phenylpyrimidine-5-carbaldehyde N-oxide | Degradation (Oxidation) | Pyrimidine ring with N→O bond | +16 |
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Retrieved from [Link]
-
Sharma, M. C. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pasha, S. I., et al. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
IP Indexing. (n.d.). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. Retrieved from [Link]
-
Ghosh, S., et al. (2015). Bacterial Degradation of Aromatic Compounds. PMC - NIH. Retrieved from [Link]
-
Spasov, A. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
-
Smit, G., et al. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. PMC - NIH. Retrieved from [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
-
Díaz, E. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]
-
Logoyda, L. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]
-
Kucuk, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
Shaikh, T., et al. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]
-
Inam, F. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Schmidt, A., et al. (2023). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. jetir.org [jetir.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. rjptonline.org [rjptonline.org]
"stability of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde under acidic/basic conditions"
A Guide to Understanding and Managing Stability in Experimental Conditions
Welcome to the technical support center for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Q1: What are the most reactive sites on 4-Methyl-2-phenylpyrimidine-5-carbaldehyde under acidic or basic conditions?
The primary sites of reactivity on 4-Methyl-2-phenylpyrimidine-5-carbaldehyde are the aldehyde group at the 5-position and the pyrimidine ring itself. The aldehyde group is susceptible to a variety of reactions, while the pyrimidine ring can undergo cleavage under harsh acidic or basic conditions.
Q2: What are the likely degradation products I might observe under acidic stress testing?
Under acidic conditions, you may observe two main degradation pathways. First, the pyrimidine ring can undergo acid-catalyzed hydrolysis, potentially leading to ring-opening products.[1][2] The specific cleavage pattern can vary, but it often involves nucleophilic attack by water on a protonated form of the pyrimidine ring. Secondly, the aldehyde group can participate in acid-catalyzed reactions, though it is generally more stable than under basic conditions.
Q3: What degradation pathways are expected under basic conditions?
In the presence of a strong base, the aldehyde group is particularly reactive. Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.[3] Therefore, you might expect to see the formation of (4-methyl-2-phenylpyrimidin-5-yl)methanol and 4-methyl-2-phenylpyrimidine-5-carboxylic acid. Additionally, the pyrimidine ring may be susceptible to alkaline hydrolysis, although this typically requires more forcing conditions.[4]
Q4: How can I monitor the degradation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde during my experiments?
A robust stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique. To enhance the sensitivity and selectivity for the aldehyde and its potential degradation products, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction forms stable hydrazones that can be readily detected by HPLC-UV.[5][6]
Q5: What general precautions should I take when working with this compound?
Given its reactivity, especially the aldehyde functional group, it is advisable to store 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in a cool, dry, and dark place to minimize potential degradation. When preparing solutions, consider the pH and the potential for catalysis of degradation. For long-term storage of solutions, buffering to a neutral pH may be beneficial.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after acidic treatment. | Acid-catalyzed degradation of the pyrimidine ring or the aldehyde group. | 1. Characterize the new peaks: Use LC-MS to identify the mass of the degradation products. 2. Confirm the degradation pathway: Compare the observed masses with the predicted masses from the proposed degradation pathways (see below). 3. Modify experimental conditions: If degradation is undesirable, consider using milder acidic conditions or reducing the exposure time. |
| Loss of starting material with the appearance of two new major peaks under basic conditions. | Disproportionation of the aldehyde via the Cannizzaro reaction. | 1. Identify the products: The two new peaks are likely (4-methyl-2-phenylpyrimidin-5-yl)methanol and 4-methyl-2-phenylpyrimidine-5-carboxylic acid. Confirm their identities using appropriate analytical standards or by spectroscopic methods (NMR, MS). 2. Control the reaction: If this reaction is not intended, avoid strongly basic conditions. Use of a non-nucleophilic base or careful pH control can mitigate this. |
| Poor recovery of the compound from a formulation. | Interaction with excipients or degradation catalyzed by acidic or basic excipients. | 1. Perform compatibility studies: Test the stability of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde with individual excipients. 2. Analyze for degradants: Use a stability-indicating HPLC method to check for the formation of degradation products in the formulation. 3. Reformulate: If an incompatibility is identified, consider using alternative excipients with a more neutral pH profile. |
Proposed Degradation Pathways
Understanding the potential degradation pathways is essential for interpreting stability data and developing robust formulations.
Acid-Catalyzed Degradation
Under strong acidic conditions, the pyrimidine ring is susceptible to hydrolytic cleavage. The reaction is initiated by protonation of one of the ring nitrogens, making the ring more susceptible to nucleophilic attack by water.
Caption: Proposed pathway for acid-catalyzed degradation.
Base-Catalyzed Degradation (Cannizzaro Reaction)
In the absence of α-hydrogens, the aldehyde undergoes a base-catalyzed disproportionation reaction.
Caption: Proposed pathway for base-catalyzed degradation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule.[7][8][9][10] These protocols are based on general guidelines for pharmaceutical stress testing.[11]
Objective: To evaluate the stability of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde under various stress conditions.
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
Step-by-Step Methodology:
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solutions at room temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
5. Thermal Degradation (Solid State):
-
Place a small amount of solid 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in a controlled temperature oven (e.g., 60 °C).
-
Sample at various time points, dissolve in a known volume of solvent, and analyze by HPLC.
6. Photostability:
-
Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals.
Analytical Monitoring:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (typically the λmax).
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and quantify major degradation products.
Caption: Workflow for forced degradation studies.
References
-
Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. [Link]
-
Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][12][13]triazolo[1,5-c]. ResearchGate. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. PubMed Central. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
-
Pyrimidine ring opening mechanism. ResearchGate. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
What is stability of aldehyde and ketone?. Quora. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. Marcel Dekker, Inc.. [Link]
-
METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Cape Town Research Repository. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Acidity of aldehydes and ketones and enolate formation. Chemistry Stack Exchange. [Link]
-
AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ijisrt.com [ijisrt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this key intermediate on a larger scale.
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry, often involves the Vilsmeier-Haack reaction. While this reaction is effective at the lab scale, significant challenges can emerge during scale-up. This guide provides practical, field-proven insights to help you navigate these complexities.
Core Synthesis Pathway: Vilsmeier-Haack Reaction
The primary synthetic route involves the formylation of an electron-rich pyrimidine precursor. The Vilsmeier-Haack reaction is a widely used method for this transformation, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: My reaction shows good conversion at the lab scale (grams), but the yield drops significantly when I move to a kilogram scale. What are the potential causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach is crucial to identify and address the root cause.[3]
Probable Causes & Solutions:
-
Mass and Heat Transfer Limitations:
-
Causality: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and degradation of both the starting material and the product.[3] The Vilsmeier-Haack reaction is often exothermic, and poor heat dissipation can become a significant issue at scale.[3]
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirring rate and impeller design are adequate for the reactor volume to maintain a homogenous mixture.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the more reactive reagent (often POCl₃ to DMF) to manage the exotherm.
-
Temperature Monitoring: Use internal temperature probes to accurately monitor the reaction temperature and ensure the reactor's cooling system is sufficient to handle the heat load.[3]
-
-
-
Vilsmeier Reagent Formation and Stability:
-
Causality: The Vilsmeier reagent itself can be thermally unstable.[4] Premature or excessive precipitation of the reagent due to low temperature or high concentration can lead to a non-homogenous reaction and reduced efficiency.[4]
-
Troubleshooting Steps:
-
Temperature Control During Formation: Prepare the Vilsmeier reagent at a controlled low temperature (e.g., 0-5 °C) to manage the initial exotherm, but be mindful of its limited solubility at very low temperatures.[4]
-
Solvent and Concentration: The choice of solvent and the concentration of reactants can impact the solubility of the Vilsmeier reagent.[4] While often prepared in excess DMF, other solvents like dichloromethane (DCM) might be considered.
-
-
-
Starting Material Quality:
-
Causality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or inhibitors.[3] For instance, moisture can lead to the hydrolysis of POCl₃ and the Vilsmeier reagent.[4]
-
Troubleshooting Steps:
-
Supplier Qualification: Qualify your raw material suppliers and perform rigorous incoming quality control (QC) on all starting materials.
-
Moisture Content: Ensure all reagents and solvents are anhydrous, as water can react with both POCl₃ and the Vilsmeier reagent.
-
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude product, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: Impurity formation is a common hurdle in pyrimidine synthesis. Understanding the potential side reactions is key to developing a robust process.
Probable Causes & Solutions:
-
Over-Formylation or Reaction at Other Positions:
-
Causality: While the 5-position of the pyrimidine ring is typically activated for formylation, under harsh conditions or with highly activated substrates, formylation at other positions or di-formylation can occur.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use of a slight excess is common, but a large excess can promote side reactions.
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to byproduct formation.
-
-
-
Decomposition of Starting Material or Product:
-
Causality: The pyrimidine ring can be susceptible to degradation under strongly acidic or high-temperature conditions.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: If possible, explore milder formylating agents or reaction conditions.
-
Work-up Procedure: Quench the reaction by pouring it into a cold aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the acidic conditions promptly.
-
-
-
Residual Phosphorus-Containing Impurities:
-
Causality: The use of POCl₃ can lead to phosphorus-based impurities that can be difficult to remove.
-
Troubleshooting Steps:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Multiple extractions with an appropriate organic solvent and washes of the combined organic layers with water and brine can help remove these impurities.
-
Purification Method: Column chromatography on silica gel is often effective for removing polar, phosphorus-containing byproducts.
-
-
Issue 3: Challenges in Product Isolation and Purification
Question: My product is difficult to crystallize, and column chromatography is not ideal for the scale I am working at. What are some effective purification strategies for large-scale synthesis?
Answer: Purification is a critical step in any synthesis, and its scalability is paramount.
Probable Causes & Solutions:
-
Product Solubility and Crystallization Issues:
-
Causality: The product may be highly soluble in the reaction solvent or may form an oil instead of a crystalline solid.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Conduct a thorough solvent screening to find a suitable solvent or solvent system for recrystallization. This is often the most cost-effective and scalable purification method.
-
Anti-Solvent Precipitation: If a single solvent for recrystallization is not found, consider anti-solvent precipitation. Dissolve the crude product in a good solvent and then slowly add a poor solvent to induce crystallization.
-
Slurry Wash: If the crude product is a solid, a slurry wash with a suitable solvent can be an effective way to remove more soluble impurities.
-
-
-
Column Chromatography at Scale:
-
Causality: While effective, traditional column chromatography can be time-consuming and require large volumes of solvent, making it less practical for large-scale production.
-
Troubleshooting Steps:
-
Flash Chromatography Systems: For kilogram-scale purification, consider using automated flash chromatography systems, which are more efficient than traditional gravity columns.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, explore other stationary phases like alumina or reverse-phase media.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with the Vilsmeier-Haack reaction at scale?
A1: The Vilsmeier-Haack reaction involves hazardous reagents and can be highly exothermic.[3] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes from POCl₃ and the Vilsmeier reagent.
-
Exotherm Control: As mentioned earlier, be prepared to manage the exotherm, especially during the formation of the Vilsmeier reagent and its addition to the pyrimidine substrate. Have an adequate cooling system in place.[3]
-
Quenching: The quenching of the reaction with water or base can also be exothermic. Add the reaction mixture to the quenching solution slowly and with good stirring.
Q2: How can I monitor the progress of the Vilsmeier-Haack reaction effectively?
A2: Monitoring the reaction is crucial for optimizing reaction time and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of the starting material and the formation of any impurities.
Q3: Are there any alternative, "greener" methods for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde?
A3: While the Vilsmeier-Haack reaction is a classic method, there is ongoing research into more environmentally friendly synthetic routes. Some potential areas of exploration include:
-
Alternative Formylating Agents: Investigating formylating agents that are less hazardous than those derived from POCl₃.
-
Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric amounts of harsh reagents.
-
Solvent Selection: Using greener solvents that are less toxic and more easily recycled.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Materials:
-
4-Methyl-2-phenylpyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 4-Methyl-2-phenylpyrimidine (1 equivalent) in anhydrous DCM.
-
Add the solution of the pyrimidine substrate to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) - Unoptimized | Pilot Scale (1 kg) - Optimized |
| Starting Material | 1.0 g | 1.0 kg | 1.0 kg |
| POCl₃ | 1.5 eq | 1.5 eq | 1.2 eq |
| DMF | 5.0 eq | 5.0 eq | 4.0 eq |
| Reaction Temperature | 0 °C to RT | 5 °C to 40 °C (exotherm) | 0 °C to 25 °C (controlled) |
| Reaction Time | 3 hours | 6 hours | 3.5 hours |
| Crude Yield | 85% | 55% | 82% |
| Purity (by HPLC) | 90% | 65% | 88% |
| Final Yield (after purification) | 75% | 40% | 72% |
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields during scale-up.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (n.d.). Managing precipitate formation in Vilsmeier reagent preparation.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
Sources
Technical Support Center: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. We move beyond standard protocols to explore alternative catalytic systems, troubleshoot common experimental hurdles, and provide a framework for rational catalyst selection.
Section 1: Understanding the Synthetic Landscape
The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde presents a dual challenge: the construction of the substituted pyrimidine core and the regioselective installation of a formyl group at the C5 position. Traditionally, this is often achieved by first synthesizing the 4-Methyl-2-phenylpyrimidine scaffold, followed by formylation using the Vilsmeier-Haack reaction.[1][2] However, the efficiency and environmental impact of this classical approach have prompted the exploration of alternative catalysts for both stages of the synthesis.
This guide is structured to address issues with the classical methods and provide detailed insights into modern, alternative catalytic strategies.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, which uses a halomethyleniminium salt (the "Vilsmeier reagent," typically formed from POCl₃ and DMF), is a powerful tool for formylating electron-rich heterocycles.[3][4][5] However, its success is highly dependent on the substrate's electronic properties and reaction conditions.
FAQ 1: My Vilsmeier-Haack reaction on 4-Methyl-2-phenylpyrimidine is sluggish or results in a low yield. What are the primary causes?
Answer: This is a common issue that typically points to two factors: the electronic nature of the pyrimidine ring and reagent stability.
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[4] Its reaction is most efficient with aromatic systems that are "electron-rich." While the pyrimidine ring is a heterocycle, it can be electron-deficient, which slows down the required electrophilic aromatic substitution step. The substituents (methyl and phenyl groups) influence the ring's overall electron density, but it may not be activated enough for a high-yielding, rapid reaction.
-
Reagent Decomposition & Stoichiometry: The Vilsmeier reagent is formed in situ and is sensitive to moisture. Inadequate drying of solvents (like DMF) or starting materials can quench the reagent, effectively lowering its concentration and leading to incomplete conversion.[2] Using an excess of the reagent can sometimes drive the reaction to completion but may also increase byproduct formation.
-
Temperature Control: While heating is often necessary to overcome the activation energy barrier, excessive temperatures (e.g., >100 °C) can lead to the decomposition of the starting material or the product, resulting in complex mixtures and reduced yields.[2]
Troubleshooting Workflow for Vilsmeier-Haack Formylation
The following workflow provides a systematic approach to optimizing a challenging Vilsmeier-Haack reaction.
Sources
"troubleshooting low conversion in 4-Methyl-2-phenylpyrimidine-5-carbaldehyde reactions"
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on addressing low conversion rates.
Troubleshooting Guide: Low Conversion Issues
Low conversion is a frequent challenge in the synthesis of substituted pyrimidines. This section provides a structured approach to identifying and resolving common issues.
Question 1: My Vilsmeier-Haack formylation of 4-Methyl-2-phenylpyrimidine is resulting in a low yield of the desired 5-carbaldehyde. What are the most likely causes?
Low conversion in the Vilsmeier-Haack formylation of 4-Methyl-2-phenylpyrimidine can stem from several factors, primarily related to the Vilsmeier reagent itself, the reaction conditions, and the nature of the substrate.
Potential Causes and Solutions:
-
Vilsmeier Reagent Quality: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and its potency is critical for a successful reaction.[1]
-
Troubleshooting:
-
Fresh Reagents: Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). DMF can decompose to dimethylamine, which can interfere with the reaction.[2]
-
Proper Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF under an inert atmosphere (e.g., nitrogen or argon). This exothermic reaction requires careful temperature control.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions to prevent decomposition of the reagent.[1]
-
-
-
Sub-optimal Reaction Temperature: The temperature profile of the reaction is crucial.
-
Troubleshooting:
-
Reagent Formation: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent.
-
Formylation Step: The formylation of the pyrimidine substrate may require heating. The optimal temperature can vary, but a range of 60-80 °C is a common starting point.[3][4] If conversion is low, a moderate increase in temperature or longer reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][5]
-
-
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrimidine substrate is a key parameter.
-
Troubleshooting: An excess of the Vilsmeier reagent is often required. A common starting point is to use 1.5 to 3 equivalents of the reagent.
-
-
Substrate Reactivity: The electron density of the pyrimidine ring influences its susceptibility to electrophilic substitution.
-
Troubleshooting: While 4-Methyl-2-phenylpyrimidine is generally considered electron-rich enough for formylation, ensure the purity of your starting material. Impurities can inhibit the reaction.[5]
-
Question 2: I'm observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?
The formation of multiple byproducts suggests that side reactions are competing with the desired formylation.
Potential Side Reactions and Prevention:
-
Double Formylation: While less common on a pyrimidine ring, diformylation can occur, especially with a large excess of the Vilsmeier reagent and prolonged reaction times.[4]
-
Prevention: Optimize the stoichiometry of the Vilsmeier reagent and monitor the reaction closely by TLC to stop it once the desired product is maximized.
-
-
Reaction with the Methyl Group: The methyl group at the 4-position could potentially react under harsh conditions, though formylation at the 5-position is generally favored.
-
Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture.
-
Prevention: Maintain careful temperature control throughout the reaction.
-
Experimental Protocols
Optimized Vilsmeier-Haack Formylation of 4-Methyl-2-phenylpyrimidine
This protocol provides a starting point for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Materials:
-
4-Methyl-2-phenylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF (2.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 4-Methyl-2-phenylpyrimidine (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) or a higher temperature if using a higher boiling point solvent. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Caution: This quenching is exothermic and will release gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Reaction Monitoring by TLC
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v)
-
Visualization: UV light (254 nm)
Data Summary
| Parameter | Recommended Range | Rationale |
| POCl₃ : DMF Ratio | 1 : 1.5-2.0 | Ensures complete formation of the Vilsmeier reagent. |
| Vilsmeier Reagent : Substrate Ratio | 1.5-3.0 : 1.0 | An excess of the reagent drives the reaction to completion. |
| Temperature (Reagent Formation) | 0-5 °C | Prevents decomposition of the Vilsmeier reagent. |
| Temperature (Formylation) | 40-80 °C | Provides sufficient energy for the electrophilic substitution. |
| Solvent | Anhydrous DCM, Dichloroethane, or neat DMF | Must be anhydrous and inert to the reaction conditions. |
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents for this transformation? While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich heterocycles, other methods like the Duff reaction or Rieche formylation could be explored, although they may require different starting materials or offer lower regioselectivity.
Q2: How critical is the work-up procedure? The work-up is crucial for neutralizing the acidic reaction mixture and hydrolyzing the iminium intermediate to the final aldehyde. The quenching step with a base like sodium bicarbonate must be done carefully at a low temperature to control the exothermic reaction and prevent byproduct formation.
Q3: My purified product seems to be unstable. How should I store it? Aldehydes can be susceptible to oxidation to carboxylic acids. It is advisable to store the purified 4-Methyl-2-phenylpyrimidine-5-carbaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q4: Are there alternative synthetic routes to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde? Yes, other synthetic strategies exist for constructing the pyrimidine ring with the desired substituents already in place. For instance, a multi-component reaction involving benzamidine, a suitable three-carbon building block, and a formyl group precursor could be a viable alternative.[6] Another approach could be the oxidation of the corresponding 5-hydroxymethylpyrimidine.[7]
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194.
- Orhan, E., et al. (2019).
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(8), 1545-1557.
-
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity. (n.d.). RSC Publishing. Retrieved from [Link]
- Ito, M., et al. (2014). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 291-295.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6945.
-
A facile metal-free synthesis of multi-substituted pyrimidines from readily available amidines and α,β-unsaturated ketones is reported. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. Retrieved from [Link]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2020). Molbank, 2020(2), M1130.
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. Retrieved from [Link]
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde?
A1: The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is typically a two-step process. The first step involves the construction of the 4-methyl-2-phenylpyrimidine core. This is commonly achieved through a condensation reaction, such as a variation of the Biginelli or Pinner synthesis, using benzamidine, a β-dicarbonyl compound (like acetylacetone or a derivative), and a suitable cyclizing agent. The second step is the introduction of the carbaldehyde group at the 5-position of the pyrimidine ring, which is most effectively accomplished via a Vilsmeier-Haack formylation reaction.[1][2]
Q2: Why is solvent selection so critical in this synthesis?
A2: Solvent selection plays a pivotal role in both stages of the synthesis, influencing reaction rates, yields, and the formation of byproducts. For the initial pyrimidine ring formation, the solvent must effectively dissolve the reactants and facilitate the cyclization and dehydration steps. In the subsequent Vilsmeier-Haack formylation, the solvent's polarity and its ability to stabilize the reactive Vilsmeier reagent are crucial for efficient electrophilic substitution onto the pyrimidine ring.[3] An inappropriate solvent can lead to incomplete reactions, the formation of undesired side products, or difficulties in product isolation.
Q3: What are the common starting materials for the synthesis of the 4-methyl-2-phenylpyrimidine core?
A3: The most common starting materials for the synthesis of the 4-methyl-2-phenylpyrimidine core are:
-
Benzamidine hydrochloride: Provides the N-C-N fragment of the pyrimidine ring.
-
A β-dicarbonyl compound: Typically ethyl acetoacetate or acetylacetone, which provides the C-C-C fragment.
-
A base: Such as sodium ethoxide or potassium carbonate, to facilitate the condensation and cyclization.[4]
Q4: What is the Vilsmeier-Haack reagent and why is it used for formylation?
A4: The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] It is a relatively mild and efficient formylating agent for electron-rich aromatic and heteroaromatic compounds, such as the 4-methyl-2-phenylpyrimidine intermediate.[1] This method is preferred for its high regioselectivity at the electron-rich 5-position of the pyrimidine ring.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, providing a systematic approach to troubleshooting.
A. Synthesis of the 4-Methyl-2-phenylpyrimidine Core
Q1: I am experiencing a low yield of the 4-methyl-2-phenylpyrimidine core. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of the pyrimidine core can stem from several factors:
-
Incomplete reaction: The condensation and cyclization may not have gone to completion.
-
Solution: Ensure your reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature might be necessary. Also, verify the purity and reactivity of your starting materials.
-
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: The choice of base and its stoichiometry are critical. An excess of a strong base can lead to undesired side reactions. Consider using a milder base or carefully optimizing the amount of base used.
-
-
Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of reaction intermediates.
-
Solution: Ensure that you are using anhydrous solvents and reagents, and that your glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]
-
Q2: My purified 4-methyl-2-phenylpyrimidine product is contaminated with impurities. What are the likely sources and how can I improve the purity?
A2: Impurities can arise from unreacted starting materials or the formation of side products.
-
Unreacted starting materials: If the reaction has not gone to completion, you will have unreacted benzamidine or the β-dicarbonyl compound in your crude product.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time and temperature as needed.
-
-
Side products: Various side reactions can occur, leading to impurities that are difficult to separate from the desired product.
-
Solution: Re-evaluate your reaction conditions, particularly the solvent and base. Sometimes changing the solvent can alter the reaction pathway and minimize the formation of certain side products. Purification by column chromatography or recrystallization from an appropriate solvent system is often necessary to obtain a pure product.
-
B. Vilsmeier-Haack Formylation of 4-Methyl-2-phenylpyrimidine
Q1: The Vilsmeier-Haack formylation is giving a very low yield of the desired 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. What should I check?
A1: Low yields in the Vilsmeier-Haack formylation are a common issue and can often be traced back to the following:
-
Inactive Vilsmeier reagent: The Vilsmeier reagent is highly sensitive to moisture.[6] Any water present in your DMF, POCl₃, or glassware will decompose the reagent, leading to a lower effective concentration of the formylating agent.
-
Solution: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is oven-dried before use. The reaction should be carried out under a strictly anhydrous and inert atmosphere.
-
-
Insufficient reaction temperature or time: While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent electrophilic substitution on the pyrimidine ring may require heating to proceed at a reasonable rate.[6]
-
Solution: After the addition of the 4-methyl-2-phenylpyrimidine substrate at a low temperature, allow the reaction to warm to room temperature and then consider heating it. A temperature of 60-80°C for several hours is a good starting point.[3] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Substrate reactivity: The electron density of the pyrimidine ring influences its reactivity towards the Vilsmeier reagent.
-
Solution: While 4-methyl-2-phenylpyrimidine is expected to be sufficiently electron-rich for formylation at the 5-position, if the reaction is still sluggish, you might consider using a slight excess of the Vilsmeier reagent.
-
Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction, and the desired product is difficult to isolate. What are the potential side reactions?
A2: The formation of byproducts is a common reason for low yields and purification difficulties.
-
Di-formylation: Although less common for pyrimidines compared to more activated systems, it is possible, especially with an excess of the Vilsmeier reagent.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrimidine substrate is a good starting point for optimization.[6]
-
-
Formation of chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.
-
Solution: Maintain the lowest effective reaction temperature to achieve formylation. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.[6]
-
-
Incomplete hydrolysis of the iminium intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde during work-up.
-
Solution: Ensure a thorough aqueous work-up. The addition of a mild base, such as sodium bicarbonate or sodium acetate solution, during the work-up can facilitate the hydrolysis of the iminium salt to the final aldehyde product.
-
III. Optimization of Solvent Conditions
The choice of solvent is a critical parameter that can significantly impact the success of your synthesis. Here, we provide guidance on selecting the optimal solvent for each step.
A. Solvent Selection for the Synthesis of the 4-Methyl-2-phenylpyrimidine Core
For the initial cyclocondensation reaction to form the pyrimidine core, the solvent should ideally:
-
Dissolve the reactants: Ensure that benzamidine hydrochloride, the β-dicarbonyl compound, and the base are sufficiently soluble to react.
-
Have a suitable boiling point: The reaction may require heating to proceed at a reasonable rate. A solvent with a boiling point that allows for refluxing at the desired temperature is often chosen.
-
Be inert to the reactants and products: The solvent should not participate in any side reactions.
Commonly used solvents and their characteristics:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A common and effective solvent for Biginelli-type reactions.[7] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Polar Protic | Can be a good alternative to ethanol. |
| Acetonitrile | 82 | Polar Aprotic | Can be used, but may lead to different reaction kinetics. |
| Solvent-free | N/A | N/A | In some cases, the reaction can be carried out neat (without a solvent), which can be more environmentally friendly and may lead to higher yields.[4][8] |
Recommendation: Ethanol is a good starting point for the synthesis of the 4-methyl-2-phenylpyrimidine core. If solubility issues or low yields are encountered, exploring solvent-free conditions or other polar protic solvents is recommended.
B. Solvent Selection for the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is highly dependent on the solvent. The solvent not only acts as the reaction medium but also influences the formation and stability of the Vilsmeier reagent.
A comparative study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol provides valuable insights into solvent effects for similar pyrimidine systems.[3] The results are summarized below:
| Solvent | Reaction Time (h) | Yield (%) |
| N,N-Dimethylformamide (DMF) | 5 | 61 |
| Benzene | 6 | 40 |
| 1,2-Dichloroethane | 6 | 32 |
| o-Xylene | 6 | 25 |
Analysis of Solvent Effects:
-
N,N-Dimethylformamide (DMF): In this specific case, DMF serves as both the solvent and one of the reagents for forming the Vilsmeier reagent (when reacted with POCl₃). Using DMF as the solvent resulted in the highest yield and the shortest reaction time.[3] This is likely due to the high concentration of the Vilsmeier reagent and the polar aprotic nature of DMF, which stabilizes the charged intermediates.
-
Aromatic Hydrocarbons (Benzene, o-Xylene): These nonpolar solvents are less effective. While they can dissolve the pyrimidine substrate, they are not ideal for stabilizing the polar Vilsmeier reagent and the charged intermediates of the reaction.
-
Chlorinated Solvents (1,2-Dichloroethane): Dichloroethane is a polar aprotic solvent that can be a suitable medium for the Vilsmeier-Haack reaction. However, in the cited study, it resulted in a lower yield compared to DMF.
Recommendation: For the Vilsmeier-Haack formylation of 4-methyl-2-phenylpyrimidine, N,N-dimethylformamide (DMF) is the recommended solvent to start with, as it is likely to provide the best results in terms of yield and reaction rate. Ensure that the DMF is of high purity and anhydrous.
IV. Experimental Protocols and Visualizations
A. General Experimental Workflow
The following diagram illustrates the general two-step synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Caption: A systematic troubleshooting workflow.
V. References
-
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. ResearchGate. [Link]
-
Vilsmeier-Haack formilation help. Reddit. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
-
Reaction of ethylacetoacetate, benzaldehyde and urea in presence of different amounts of TMSPTPOSA. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts. ResearchGate. [Link]
-
DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives. Natural and Life Sciences Communications. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 4. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, pyrimidine derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key pyrimidine derivative, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. In the absence of direct experimental spectra in publicly available literature, this guide offers a meticulously predicted spectral analysis, grounded in established NMR principles and comparative data from structurally related analogues. This approach not only serves as a robust predictive model but also provides a framework for the spectral interpretation of similarly substituted pyrimidines.
The Structural Significance of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
The title compound integrates several key functionalities that influence its spectral characteristics: a pyrimidine core, a phenyl substituent at the 2-position, a methyl group at the 4-position, and a carbaldehyde (aldehyde) group at the 5-position. Each of these groups imparts a distinct electronic environment to the molecule's protons and carbons, resulting in a unique NMR fingerprint. Understanding these influences is paramount for accurate spectral assignment and, consequently, for unambiguous structure confirmation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. These predictions are derived from the analysis of substituent effects on the pyrimidine ring and comparison with known data for related compounds.
Table 1: Predicted ¹H NMR Data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| Aldehyde-H | 9.9 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, placing it in the characteristic downfield region for aldehydes.[1] |
| Pyrimidine-H6 | 8.8 - 9.1 | Singlet (s) | 1H | This proton is deshielded by the two adjacent nitrogen atoms in the pyrimidine ring. |
| Phenyl-H (ortho) | 8.3 - 8.5 | Multiplet (m) | 2H | The ortho protons of the phenyl group are deshielded by the electron-withdrawing effect of the pyrimidine ring. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | These protons are in a typical aromatic region, with their shifts influenced by the overall electronic nature of the molecule. |
| Methyl-H | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group protons are in a relatively upfield region, typical for alkyl groups attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aldehyde-C=O | 190 - 195 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[2] |
| Pyrimidine-C2 | 162 - 165 | This carbon is bonded to two nitrogen atoms and the phenyl group, leading to significant deshielding. |
| Pyrimidine-C4 | 168 - 172 | The presence of the methyl group and its position relative to the nitrogen atoms influences its chemical shift. |
| Pyrimidine-C5 | 115 - 120 | This carbon is substituted with the aldehyde group, which influences its electronic environment. |
| Pyrimidine-C6 | 155 - 158 | This carbon is adjacent to a nitrogen atom and bears a proton, placing it in a typical range for substituted pyrimidines. |
| Phenyl-C (ipso) | 135 - 138 | The carbon directly attached to the pyrimidine ring. |
| Phenyl-C (ortho, meta, para) | 128 - 132 | These carbons fall within the typical range for aromatic carbons. |
| Methyl-C | 23 - 26 | The methyl carbon is found in the upfield region, characteristic of sp³ hybridized carbons. |
Comparative Analysis: 4-Methyl-2-phenylpyrimidine-5-carbaldehyde vs. 4-Methylpyrimidine
To provide a tangible comparison, we will analyze the predicted spectra of our target compound against the known experimental data for a simpler, related molecule: 4-Methylpyrimidine.
Table 3: ¹H NMR Data Comparison
| Proton | 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (Predicted) | 4-Methylpyrimidine (Experimental) | Analysis of Differences |
| Pyrimidine-H6 | 8.8 - 9.1 ppm | 8.58 ppm | The presence of the electron-withdrawing phenyl and aldehyde groups in the target molecule causes a downfield shift of the remaining pyrimidine proton compared to the simpler 4-methylpyrimidine. |
| Methyl-H | 2.6 - 2.8 ppm | 2.54 ppm | The electronic environment of the methyl group is slightly altered by the additional substituents, leading to a minor downfield shift. |
This comparative analysis demonstrates the predictable nature of substituent effects in NMR spectroscopy. The introduction of the phenyl and aldehyde groups systematically shifts the signals of the core pyrimidine structure to lower fields (higher ppm values) due to their electron-withdrawing nature.
Experimental Protocols
For researchers aiming to acquire experimental data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde or related compounds, the following protocols provide a standardized approach.
I. NMR Sample Preparation
A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra.[3][4]
Materials:
-
4-Methyl-2-phenylpyrimidine-5-carbaldehyde (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 0.6-0.7 mL
-
5 mm NMR tube of good quality[5]
-
Pipette with a cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the sample.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette containing a small plug of cotton or glass wool directly into the NMR tube.[5]
-
Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.[5]
-
Cap the NMR tube securely and label it clearly.
II. NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).[6][7]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.[8]
-
Relaxation Delay: 1-5 seconds.[8]
-
Number of Scans: 16-64, depending on the sample concentration.[8]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm, centered around 110 ppm.[8]
-
Acquisition Time: 1-2 seconds.[8]
-
Relaxation Delay: 2-5 seconds.[8]
-
Number of Scans: 1024-4096, to compensate for the lower natural abundance of ¹³C.[8]
Visualization of Key Structural Features and Workflow
To visually represent the molecular structure and the logical workflow of the NMR analysis, the following diagrams are provided.
Caption: Molecular structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Sources
- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. organomation.com [organomation.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. preprints.org [preprints.org]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of structurally related compounds to offer a robust, predictive comparison. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1]
Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative stability of the resulting cations and neutral losses.[2][3] For 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, the fragmentation will be dictated by the interplay of its three key structural features: the stable pyrimidine core, the phenyl substituent, and the reactive aldehyde group.
Molecular Ion (M•+): The molecular ion peak is expected to be prominent, reflecting the stability of the aromatic pyrimidine ring system. Aromatic compounds generally exhibit more stable molecular ions compared to their aliphatic counterparts.[4]
Predicted Fragmentation Pathways
The primary fragmentation pathways for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde under electron ionization are proposed to be initiated at the aldehyde and methyl substituents, followed by cleavages involving the phenyl group and the pyrimidine ring itself.
Initial Fragmentation of the Aldehyde Group
Aromatic aldehydes exhibit characteristic fragmentation patterns.[4][5] The most common initial fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion.[6]
-
Loss of H• (M-1): This fragmentation is anticipated to be a significant peak, resulting in the formation of a resonance-stabilized acylium ion.
-
Loss of CO (M-29): Following the initial loss of a hydrogen radical, the resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO). Alternatively, the molecular ion can directly lose a formyl radical (•CHO). This would lead to a fragment corresponding to 4-methyl-2-phenylpyrimidine.
Fragmentation Involving the Methyl and Phenyl Groups
Substituents on the pyrimidine ring play a crucial role in directing fragmentation.[1][7]
-
Loss of Methyl Radical (•CH3, M-15): Cleavage of the methyl group from the pyrimidine ring is another plausible fragmentation pathway, leading to a stable cation.[8]
-
Loss of Phenyl Radical (•C6H5, M-77): While less common as an initial fragmentation from a stable aromatic system, the loss of the phenyl radical is a possibility. More likely is the fragmentation of the phenyl ring itself after other initial losses.
-
Fragmentation of the Phenyl Ring: The phenyl cation (m/z 77) is a common fragment in the mass spectra of phenyl-containing compounds and is expected to be observed.[6] This would arise from cleavage of the bond connecting the phenyl group to the pyrimidine ring. Further fragmentation of the phenyl cation can lead to the loss of acetylene (C2H2), resulting in a peak at m/z 51.
Cleavage of the Pyrimidine Ring
The pyrimidine ring is a stable heterocyclic system, and its fragmentation will likely occur after the initial losses from the substituent groups.[1][8] The fragmentation of the pyrimidine ring itself can be complex, often involving the loss of small neutral molecules like HCN.
A proposed fragmentation pathway is illustrated below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, the diazines—a class of aromatic compounds featuring a six-membered ring with two nitrogen atoms—are of paramount importance. The three structural isomers of diazine are pyridazine (1,2-diazine) , pyrimidine (1,3-diazine) , and pyrazine (1,4-diazine) . These structures are foundational scaffolds in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, uracil are pyrimidine derivatives), pharmaceuticals, and agrochemicals.[1][2]
The precise positioning of the two nitrogen atoms within the aromatic ring, while seemingly subtle, imparts distinct electronic, physical, and chemical properties to each isomer. This isomerism profoundly influences their reactivity, biological function, and, critically, their spectroscopic signatures. For researchers in drug discovery and materials science, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a crucial step in structural elucidation, quality control, and understanding structure-activity relationships (SAR).
This guide provides an in-depth comparative analysis of pyridazine, pyrimidine, and pyrazine using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Vibrational (IR & Raman), UV-Visible, and Mass Spectrometry. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed spectroscopic differences and providing the experimental context required for robust analysis.
Caption: Chemical structures of the three diazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the chemical environment of each nucleus (¹H and ¹³C). The electronegativity and position of the nitrogen atoms create unique patterns of electron density, leading to characteristic chemical shifts and coupling constants.[3]
Expertise & Experience: The "Why" Behind the Shifts
The primary driver of chemical shift differences in diazines is the inductive effect and anisotropy of the nitrogen atoms. Nitrogen is more electronegative than carbon, causing a withdrawal of electron density (deshielding) from adjacent nuclei, shifting their signals downfield to higher ppm values.
-
¹H NMR Spectroscopy:
-
Pyridazine: The two nitrogen atoms are adjacent, creating a strong, cumulative deshielding effect on the α-protons (H3/H6). These protons appear significantly downfield. The β-protons (H4/H5) are also downfield but less so than the α-protons.
-
Pyrimidine: The proton at the C2 position, sandwiched between two nitrogen atoms, is the most deshielded and appears furthest downfield, typically as a singlet. The H4/H6 protons are also significantly deshielded, while the H5 proton is the most shielded, appearing furthest upfield.[4]
-
Pyrazine: Due to its D₂h symmetry, all four protons are chemically and magnetically equivalent. This results in a single, sharp peak in the ¹H NMR spectrum, providing an immediate and unambiguous identifier for this isomer.[3]
-
-
¹³C NMR Spectroscopy:
-
Pyridazine: Possesses two distinct carbon environments (C3/C6 and C4/C5). The α-carbons (C3/C6) are strongly deshielded by the adjacent nitrogen atoms.
-
Pyrimidine: Shows three carbon signals. The C2 carbon, bonded to two nitrogens, is the most deshielded. The C4/C6 carbons are also significantly deshielded, while the C5 carbon is the most shielded.[3]
-
Pyrazine: Similar to its proton spectrum, the high symmetry results in a single signal for all four equivalent carbon atoms in the ¹³C NMR spectrum.[5]
-
Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | Symmetry | ¹H NMR Signals (δ, ppm in CDCl₃) | ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Pyridazine | C₂v | H3/H6: ~9.2 ppmH4/H5: ~7.8 ppm | C3/C6: ~152 ppmC4/C5: ~127 ppm |
| Pyrimidine | C₂v | H2: ~9.3 ppmH4/H6: ~8.8 ppmH5: ~7.4 ppm | C2: ~159 ppmC4/C6: ~157 ppmC5: ~122 ppm |
| Pyrazine | D₂h | H2/H3/H5/H6: ~8.6 ppm (singlet) | C2/C3/C5/C6: ~145 ppm |
Note: Values are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[4][5][6]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical peaks.
-
¹H Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are sufficient for a concentrated sample.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
A 30-45° pulse angle and a 2-second relaxation delay are standard.
-
The number of scans will be significantly higher than for ¹H (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For resolving ambiguities, 2D experiments like COSY and HMQC are invaluable.[7]
Caption: Standard workflow for NMR analysis of diazine isomers.
Vibrational Spectroscopy (IR & Raman): A Tale of Molecular Symmetry
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. While many bond types (C-H, C=C, C=N) are common to all three isomers, their different point group symmetries dictate which vibrations are active in Infrared (IR) and Raman spectroscopy. This is governed by the "rule of mutual exclusion" for centrosymmetric molecules.
Expertise & Experience: Symmetry as a Diagnostic Tool
-
Pyrazine (D₂h symmetry): This molecule has a center of inversion. As a result, vibrational modes that are IR-active are Raman-inactive, and vice-versa. This leads to distinctly different and complementary IR and Raman spectra.
-
Pyridazine and Pyrimidine (C₂v symmetry): These molecules do not have a center of inversion. Therefore, many vibrational modes are simultaneously active in both IR and Raman spectra.[8]
The most diagnostically useful regions are the C-H stretching region (~3000-3100 cm⁻¹), the ring stretching region (1300-1600 cm⁻¹), and the out-of-plane bending region (<1000 cm⁻¹). While specific peak positions can be subtle, the overall number of bands and their relative intensities provide strong clues. For instance, the highly symmetric ring-breathing mode of pyrazine is characteristically strong and sharp in the Raman spectrum but absent in the IR.[8]
Data Presentation: Key Vibrational Frequencies (cm⁻¹)
| Isomer | Symmetry | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| Pyridazine | C₂v | 3050 (C-H str), 1570, 1445, 1415 (Ring str) | 3060 (C-H str), 1575, 1450 (Ring str), 965 (Ring breath) |
| Pyrimidine | C₂v | 3055 (C-H str), 1570, 1465, 1400 (Ring str) | 3065 (C-H str), 1575, 1470 (Ring str), 1000 (Ring breath) |
| Pyrazine | D₂h | 3060 (C-H str), 1525, 1150 (Ring str) | 3070 (C-H str), 1580, 1220 (Ring str), 1015 (Ring breath, strong) |
Note: str = stretching, breath = breathing. Data compiled from multiple sources.[8][9]
Experimental Protocol: Acquiring IR and Raman Spectra
-
FT-IR Spectroscopy (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Collection: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the sample in a glass vial or NMR tube.
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Focus the laser (e.g., 785 nm) onto the sample.
-
Data Collection: Acquire the spectrum using an appropriate laser power and acquisition time to maximize signal without causing sample fluorescence or degradation. A typical acquisition might involve 10-20 second exposures accumulated over 5-10 cycles.
-
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule, specifically the promotion of electrons from lower to higher energy molecular orbitals.[10] In diazines, two primary types of transitions are observed:
-
π → π transitions:* Involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy (shorter wavelength) and high-intensity (large molar absorptivity, ε).
-
n → π transitions:* Involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These are lower-energy (longer wavelength) and much lower intensity transitions.[11]
Expertise & Experience: Solvatochromism as a Clue
The key to distinguishing isomers with UV-Vis lies not just in the λ_max values but in how they shift with solvent polarity (solvatochromism).[12]
-
n → π transitions* exhibit a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents. This is because the lone pair electrons in the ground state are stabilized by hydrogen bonding with the polar solvent, increasing the energy gap to the π* orbital.
-
π → π transitions* typically exhibit a bathochromic shift (red shift) to longer wavelengths in polar solvents. The excited π* state is often more polar than the ground state and is thus stabilized more by a polar solvent, decreasing the energy gap.
Observing a low-intensity, long-wavelength band that shifts to the blue upon moving from a nonpolar solvent (like hexane) to a polar one (like ethanol or water) is a hallmark of an n → π* transition, confirming the presence of the nitrogen heterocycle.[13] The relative energies of the non-bonding orbitals, which are influenced by the through-space interaction of the nitrogen lone pairs, cause subtle differences in the λ_max of the n → π* transition among the isomers.
Data Presentation: Comparative UV-Vis Absorption Maxima (λ_max, nm)
| Isomer | Transition | λ_max in Cyclohexane (nm) | λ_max in Ethanol (nm) | Molar Absorptivity (ε) |
| Pyridazine | n → π | ~340 | ~345 | ~300 |
| π → π | ~246 | ~250 | ~13,000 | |
| Pyrimidine | n → π | ~298 | ~292 | ~330 |
| π → π | ~243 | ~243 | ~20,000 | |
| Pyrazine | n → π | ~328 | ~320 | ~1,000 |
| π → π | ~260 | ~261 | ~5,600 |
Data compiled from multiple sources.[14]
Caption: Energy diagram of n→π* and π→π* transitions in diazines.
Mass Spectrometry: Deconstructing by Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isomers, the molecular ion peak (M⁺˙) will be identical (m/z 80 for the parent diazines). Therefore, differentiation relies entirely on their characteristic fragmentation patterns upon ionization, typically by Electron Impact (EI).
Expertise & Experience: Predicting Fragmentation Pathways
The stability of the aromatic ring means that the initial fragmentation event is often the most diagnostic.
-
Pyridazine: The presence of the weak N-N single bond makes it unique. The most characteristic initial fragmentation is the loss of a nitrogen molecule (N₂) to give a highly unstable C₄H₄⁺˙ ion (m/z 52). This pathway is not available to the other isomers.
-
Pyrimidine & Pyrazine: These isomers are generally more stable under EI conditions. Their primary fragmentation pathway is a retro-Diels-Alder type cleavage, involving the loss of a molecule of hydrogen cyanide (HCN). This results in a prominent fragment ion at m/z 53 ([M-HCN]⁺˙). While both isomers exhibit this loss, the relative intensities of the fragment ions can differ. Pyrimidine can also lose HCN from a different cleavage pattern, making its spectrum potentially more complex.[15][16][17]
Data Presentation: Key EI-MS Fragments and Relative Intensities
| Isomer | Molecular Ion (m/z) | Key Fragment Ion(s) (m/z) | Characteristic Neutral Loss |
| Pyridazine | 80 | 52 | N₂ (28 Da) |
| Pyrimidine | 80 | 53 , 52 | HCN (27 Da) |
| Pyrazine | 80 | 53 | HCN (27 Da) |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile liquids or solids, a heated direct insertion probe or GC inlet can be used.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known spectra and predicted pathways to confirm the isomer's identity.
Caption: Primary EI-MS fragmentation pathways for diazine isomers.
Conclusion: An Integrated Spectroscopic Approach
No single spectroscopic technique tells the whole story. A robust and irrefutable identification of a pyrimidine isomer is achieved through the synergistic application of multiple analytical methods.
-
NMR provides the most definitive structural data, with the singlet in both ¹H and ¹³C spectra being a conclusive identifier for pyrazine . The unique downfield C2-H proton distinguishes pyrimidine .
-
Vibrational Spectroscopy offers rapid confirmation, especially when comparing IR and Raman spectra. The mutual exclusion principle makes pyrazine stand out with its distinct spectral patterns.
-
UV-Vis Spectroscopy , particularly when employing different solvents, helps confirm the heterocyclic nature through the characteristic n → π* transitions.
-
Mass Spectrometry serves as a powerful final check. The characteristic loss of N₂ is an unambiguous marker for pyridazine .
By understanding the fundamental principles that dictate the spectroscopic behavior of these isomers, researchers can move from simple data collection to confident and insightful structural elucidation, a cornerstone of modern chemical and pharmaceutical development.
References
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
Unknown Authors. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Scientific Research.
-
Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).
-
CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.
-
Lord, R. C., Marston, A. L., & Miller, F. A. (1957). Infra-red and Raman spectra of the diazines. Spectrochimica Acta.
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
-
Samir, A., et al. (2012). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
ResearchGate. (n.d.). Detection of pyrimidine nucleobases Mass chromatograms.
-
Plutzer, C., et al. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed.
-
Naganath, K., et al. (2019). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. The Journal of Physical Chemistry A.
-
Ojo, I. A., & Olaseni, O. S. (2018). Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. Chemistry Research Journal.
-
ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine.
-
Plutzer, C. J., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A.
-
ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
-
AIP Publishing. (n.d.). n→π Transitions in a Diazine: Phthalazine*.
-
ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
-
El-Gazzar, M. G., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules.
-
ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons.
-
Lesar, A., et al. (2011). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine. Scholars' Mine.
-
IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
-
Wiley Online Library. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.
-
ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
-
BenchChem. (2025). Technical Support Center: Resolving Ambiguous Spectroscopic Data for Pyrimidine Compounds.
-
Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR.
-
Plutzer, C. J., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Scholars' Mine.
-
UNL Digital Commons. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine.
-
PubChem. (n.d.). Pyridine pyridazine pyrimidine pyrazine.
-
大学化学. (2025). Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers.
-
Leach, S., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
-
Unknown Author. (n.d.). UV-Vis. Molecular Absorption Spectroscopy.
-
SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts.
-
Goldstein, M., & Unsworth, W. D. (1971). Infrared and Raman spectra (3500-70 cm−1) and Mössbauer spectra of some pyrazine complexes of stannic halides. Semantic Scholar.
-
ResearchGate. (n.d.). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine.
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
-
Unknown Author. (n.d.). Chemistry 326: Experiment #2.
-
Chemistry LibreTexts. (2016). 20.3: Excited Electronic States: Electronic Spectroscopy of Molecules.
-
Chemistry For Everyone. (2025). What Is Electronic Transition In UV Spectroscopy?. YouTube.
-
PubMed Central. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.
-
YouTube. (2022). Diazine (pyridazine pyrimidine pyrazine)SYNTHESIS & REACTION.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Infra-red and Raman spectra ot the diazines / Spectrochimica Acta, 1957 [sci-hub.st]
- 9. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and Other Pyrimidine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active compounds, including essential components of nucleic acids.[1][2] Its inherent versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[2][3][4] This guide provides a comparative analysis of the biological activity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its analogs, with a focus on how structural modifications, particularly at the 5-position, influence their therapeutic potential. While specific experimental data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is limited in publicly available literature, this guide synthesizes information on closely related pyrimidine aldehydes and derivatives to elucidate structure-activity relationships (SAR) and guide future research.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique electronic and structural framework for molecular interactions with biological targets.[2][4] The ability to readily introduce various substituents at different positions on the ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for pharmacological activity.[5][6] The aldehyde group at the 5-position, in particular, serves as a reactive handle for further chemical modifications and can participate in key interactions with biological macromolecules.
Comparative Biological Activities of Pyrimidine Aldehydes and Related Derivatives
While direct biological data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is scarce, we can infer its potential activities by examining structurally similar compounds. The primary areas where pyrimidine derivatives have shown significant promise are in anticancer and antimicrobial applications.
Anticancer Activity: Targeting Cellular Proliferation
Numerous pyrimidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and signaling pathways, such as kinases.[9][10]
A novel series of pyrimidine-5-carbonitrile derivatives, which are structurally related to pyrimidine-5-carbaldehydes, have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9] Several of these compounds exhibited potent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range, and some even surpassed the activity of the standard drug sorafenib.[9] This suggests that the pyrimidine-5-carbonitrile scaffold, and by extension the pyrimidine-5-carbaldehyde core, is a promising starting point for the development of novel anticancer agents.
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine-5-Carbonitrile Derivatives [9]
| Compound ID | Target Cell Line | IC50 (µM) |
| 9d | HCT-116 | >10.33 |
| MCF-7 | >10.33 | |
| 11e | HCT-116 | 1.14 |
| MCF-7 | 1.54 | |
| 12b | HCT-116 | <10.33 |
| MCF-7 | <10.33 | |
| 12d | HCT-116 | <10.33 |
| MCF-7 | <10.33 | |
| Sorafenib | HCT-116 | 8.96 |
| MCF-7 | 11.83 |
Note: The aldehyde functionality can be a precursor to the nitrile group, suggesting a potential for similar biological activity.
The substitution pattern on the pyrimidine ring plays a crucial role in determining the anticancer potency. For instance, in a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the nature of the substituent at the 2-position significantly influenced the antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[11]
Antimicrobial and Antifungal Activity: Combating Pathogens
Pyrimidine derivatives have a long history as antimicrobial agents.[3][12][13] Their mechanism of action can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.
While specific data for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is not available, studies on other pyrimidine derivatives highlight the potential of this scaffold. For example, a series of pyrimidine derivatives containing an amide moiety demonstrated significant antifungal activity against various phytopathogenic fungi.[14][15] One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited an impressive EC50 value of 10.5 µg/ml against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil.[14][15]
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives [14][15]
| Compound ID | Fungal Species | EC50 (µg/ml) |
| 5o | Phomopsis sp. | 10.5 |
| Pyrimethanil | Phomopsis sp. | 32.1 |
The development of novel 2,4-disubstituted-5-aryl pyrimidine derivatives has also yielded potent antibacterial agents. One such compound, bearing a 4-chlorophenyl substituent, showed a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine aldehydes is intrinsically linked to their molecular structure. Key SAR observations from related compounds include:
-
Substitution at the 5-position: The nature of the substituent at this position is critical. While the aldehyde group offers a point for further derivatization, related nitrile and carboxamide groups have shown significant biological activity.[9][14] The electronic and steric properties of this substituent can greatly influence binding to target enzymes.[6]
-
Substitution at the 2- and 4-positions: The presence of aryl groups, such as the phenyl group in the target compound, is a common feature in many biologically active pyrimidines.[16] These groups can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins. The methyl group at the 4-position also contributes to the overall lipophilicity and steric profile of the molecule.
-
Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core, such as in thieno[2,3-d]pyrimidines, can enhance biological activity by creating a more rigid and complex scaffold that can interact more specifically with biological targets.[11][17]
Experimental Methodologies for Biological Evaluation
To assess the biological activity of pyrimidine aldehydes and their derivatives, a range of standardized in vitro assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[18]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination.
Future Directions and Conclusion
The pyrimidine scaffold, and specifically pyrimidine aldehydes, remains a highly promising area for drug discovery. The existing body of research on related compounds strongly suggests that 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its derivatives are likely to possess significant biological activities, particularly in the realms of oncology and infectious diseases.
Future research should focus on the synthesis and comprehensive biological evaluation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde to generate concrete experimental data. Further derivatization of the aldehyde group could lead to the discovery of novel compounds with enhanced potency and selectivity. Structure-activity relationship studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing this promising scaffold for therapeutic applications. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
-
El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1955. [Link]
- BenchChem. (2025).
-
Sharma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 053–073. [Link]
-
Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-144.
-
Sun, D., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(1), 594-608. [Link]
- Kaur, N., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-91.
-
Kumar, P., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 353–367. [Link]
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
-
Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21476-21503. [Link]
-
Chen, S. F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(9), 1745-1751. [Link]
- Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Evaluation of Pyrimidine Analogs as Potential Antimicrobial Agents. Molecules, 27(10), 3234.
-
Al-Ghorbani, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21476-21503. [Link]
- Sun, D., et al. (2012).
- Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 211-215.
-
Singh, S., et al. (2022). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Journal of Biochemical and Molecular Toxicology, 36(11), e23188. [Link]
- El-Sayed, M. A. A., et al. (2012). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 345-353.
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
-
Singh, P., et al. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. Bioorganic & Medicinal Chemistry Letters, 23(18), 5143-5147. [Link]
-
Manera, C., et al. (1996). Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 39(23), 4577-4587. [Link]
-
Kocabiyik, S., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(5), 102029. [Link]
-
El-Mekabaty, A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 4785. [Link]
- BenchChem. (2025).
-
Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
Li, Y., et al. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 13(12), 2031-2037. [Link]
- Baluja, S., et al. (2013). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Journal of Chemical, Biological and Physical Sciences, 3(2), 1140-1148.
-
El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(4), e2300656. [Link]
-
Hrytsai, I., et al. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science, 13(03), 153-162. [Link]
-
Stoyanova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]
- Kocabiyik, S., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(5), 102029.
-
Iannelli, P., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 123. [Link]
-
Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3648-3657. [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic Chemistry, 81, 299-310. [Link]
-
Ullah, I., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Plants, 11(13), 1667. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. wjarr.com [wjarr.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 15. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 4-Methyl-2-phenylpyrimidine-5-carbaldehyde scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from various studies to illuminate how structural modifications influence biological activity, with a focus on anticancer and antimicrobial applications. We will explore the synthetic rationale, compare biological performance with supporting data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of natural molecules like the nucleobases cytosine, thymine, and uracil.[1] Its inherent drug-like properties and versatile substitution patterns have made it a cornerstone in medicinal chemistry. Derivatives of pyrimidine exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
The 4-Methyl-2-phenylpyrimidine-5-carbaldehyde core combines several key features:
-
The pyrimidine ring acts as the central pharmacophore.
-
The 2-phenyl group provides a site for modification to modulate lipophilicity and steric interactions.
-
The 4-methyl group can influence planarity and metabolic stability.
-
The 5-carbaldehyde group is a reactive handle for creating a diverse library of derivatives (e.g., Schiff bases, hydrazones) and can act as a hydrogen bond acceptor.
This guide will dissect how systematic chemical modifications to this core structure impact its biological efficacy, providing a logical framework for the rational design of novel, potent therapeutic agents.
General Synthetic Strategies
The synthesis of 4-methyl-2-phenylpyrimidine derivatives typically involves a multicomponent condensation reaction, most notably the Biginelli reaction or a variation thereof. The core scaffold is generally assembled from three primary components: an aldehyde, a β-dicarbonyl compound, and a source of the amidine functionality (like urea or thiourea).
A common synthetic route proceeds as follows:
-
Condensation: Reaction of an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea under acidic catalysis. This one-pot reaction efficiently constructs the dihydropyrimidine core.[2]
-
Oxidation: The resulting dihydropyrimidine can be oxidized to the aromatic pyrimidine ring using various oxidizing agents.
-
Functional Group Interconversion: The ester group at the C5 position, often resulting from the use of ethyl acetoacetate, can be reduced to an alcohol and subsequently oxidized to the target carbaldehyde. For instance, 5-hydroxymethylpyrimidines have been synthesized by the reduction of corresponding esters.[3]
This versatile synthetic approach allows for the introduction of a wide array of substituents on the phenyl ring and modifications at other positions of the pyrimidine core, enabling extensive SAR studies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[1] Below, we compare how modifications impact key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated as anticancer agents, often targeting key enzymes like kinases or acting as DNA intercalators.[4][5]
-
Substitution on the 2-Phenyl Ring: The electronic properties and position of substituents on the 2-phenyl ring are critical.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl (-CF3) groups, particularly at the meta or para positions, often enhance cytotoxic activity. This may be due to altered electronic distribution, improved binding to target proteins, or increased bioavailability. Studies on related tetrahydropyrimidine-5-carboxylate derivatives showed that meta-substituted chloro and fluoro derivatives had good inhibitory concentrations.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can have variable effects. In some series, they decrease activity, while in others, they can improve selectivity or pharmacokinetic properties.
-
-
Modification of the 5-Carbaldehyde Group: The aldehyde at C5 is a key interaction point.
-
Conversion to Schiff Bases or Hydrazones: Condensing the aldehyde with various amines or hydrazines introduces bulky, often lipophilic groups. This can lead to a significant increase in anticancer activity by enabling new interactions with the biological target or improving cell membrane permeability.[4] For example, new pyrimidine derivatives containing a 6-hydrazinopyrimidine moiety showed potent inhibitory activity on the proliferation of multiple cancer cell lines.[4]
-
Conversion to Carboxylic Acid/Esters: While the aldehyde is a good starting point, converting it to a pyrimidine-5-carbonitrile or carboxylate can also yield highly active compounds, particularly as EGFR inhibitors.[7]
-
-
Substitution at the 4-Position: While the topic specifies a 4-methyl group, comparing it to other substituents is informative. Bulky aliphatic amino groups at the C4 position have been shown to be less toxic to normal cells compared to aromatic groups, suggesting a role in modulating selectivity.[3]
The general SAR for anticancer activity suggests that a combination of an electron-deficient 2-phenyl ring and a C5 position functionalized with a complex, hydrogen-bonding moiety is beneficial for high potency.
Logical Relationship: SAR for Anticancer Activity
Caption: Key SAR trends for anticancer activity.
Antimicrobial and Antifungal Activity
The pyrimidine scaffold is also a frequent component of antimicrobial agents. The SAR often differs from that observed for anticancer activity.
-
Lipophilicity and Hydrophobicity: These properties play a crucial role in determining the ability of a compound to cross the bacterial or fungal cell wall. Structural modifications that increase lipophilicity, such as adding long alkyl chains or halogenated phenyl groups, often lead to enhanced antimicrobial activity.[8]
-
Targeting Fungal CYP51: 2-Phenylpyrimidine derivatives have been successfully designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[9][10] SAR studies in this area revealed that specific heterocyclic side chains attached to the phenyl ring are crucial for potent inhibition.[9]
-
Specific Substituent Effects:
For antimicrobial applications, the focus is often on optimizing the overall physicochemical properties of the molecule to ensure it reaches its target within the pathogen.
Comparative Performance Data
To provide an objective comparison, the following table summarizes the in vitro activity of representative pyrimidine derivatives against various cancer cell lines. The data is compiled from multiple studies to highlight SAR trends.
| Compound ID | Core Structure | R (Substitution) | Target Cell Line | Activity (IC50, µM) | Reference |
| 10b | Pyrimidine-5-carbonitrile | 2-Ph, 4-NH-Ar(4-Cl) | HepG2 (Liver) | 3.56 | [7] |
| 10b | Pyrimidine-5-carbonitrile | 2-Ph, 4-NH-Ar(4-Cl) | A549 (Lung) | 5.85 | [7] |
| 10b | Pyrimidine-5-carbonitrile | 2-Ph, 4-NH-Ar(4-Cl) | MCF-7 (Breast) | 7.68 | [7] |
| R2 Derivative | Pyrimidine | Not specified | PanC-1 (Pancreatic) | 52.68 (µg/mL) | [12] |
| Compound 5l | Pyridylpyrimidine | N-aryl hydrazinecarboxamide | MCF-7 (Breast) | 9.15 | [13] |
| Compound 5l | Pyridylpyrimidine | N-aryl hydrazinecarboxamide | HepG2 (Liver) | 10.45 | [13] |
| Compound 18 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 4-morpholinophenylamino | Aurora A/B Kinase | 0.008 / 0.009 (Ki) | [14] |
| Compound 8a | 2,4-dianilinopyrimidine | 4-(morpholinomethyl)phenyl | FAK Kinase | 0.047 | [15] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions may vary between studies. The table illustrates general potency trends.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide a standardized protocol for a common in vitro cytotoxicity assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 × 10³ cells per well in a 96-well microtiter plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test pyrimidine derivatives in DMSO (e.g., 10 mM).
-
Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Workflow: MTT Cytotoxicity Assay
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 13. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]
- 14. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including anticancer (e.g., 5-Fluorouracil), antimicrobial (e.g., Trimethoprim), and antiviral agents (e.g., Zidovudine)[1]. Within this broad class, derivatives of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde represent a particularly promising chemical space. The strategic placement of the phenyl, methyl, and carbaldehyde groups offers multiple sites for synthetic modification, enabling the generation of diverse libraries with finely-tuned biological activities.
This guide provides a comparative analysis of the in vitro performance of various 4-Methyl-2-phenylpyrimidine-5-carbaldehyde derivatives. We move beyond a simple recitation of data to explain the causality behind experimental design and interpret the structure-activity relationships that emerge. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound class and to apply rigorous, validated methodologies for their evaluation. We will explore three primary areas of therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.
Section 1: Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in the biological efficacy of its derivatives. This section compares the performance of various substituted pyrimidine derivatives across key therapeutic areas, presenting quantitative data from published studies to guide future research and development.
Anticancer Activity
Derivatives of pyrimidine are frequently investigated for their ability to inhibit the proliferation of cancer cells.[1] The primary mechanism often involves the inhibition of critical cellular machinery like protein kinases or enzymes involved in nucleotide synthesis.
Experimental Rationale: The initial screening of novel compounds for anticancer potential universally employs in vitro cytotoxicity assays against a panel of human cancer cell lines. The choice of cell lines is critical; for instance, HCT-116 (colon), MCF-7 (breast), and A549 (lung) are standard lines representing common and challenging malignancies[1][2]. The goal is to determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key metric for potency. A lower IC50 value indicates greater potency.
Comparative Performance Data:
| Derivative Class | Target Cell Line | Key Substituent(s) | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | Hydrazone-based | 1.14 | Sorafenib | 8.96 | [2] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | Hydrazone-based | 1.54 | Sorafenib | 11.83 | [2] |
| 2-Phenylpyrimidine | PanC-1 (Pancreatic) | R2 modification | 52.68 µg/mL | 5-Fluorouracil | >100 µg/mL | [3] |
| Pyrido[4,3-d]pyrimidine | Panc1 (KRAS-G12D) | 7-membered ring | 1.40 | MRTX1133 | N/A | [4] |
| 4-Phenyl-2-quinolone** | COLO205 (Colon) | 6-methoxy-4-(3'-methoxy) | 0.32 | Doxorubicin | N/A | [5] |
*Note: Data from Ref.[3] is in µg/mL. Direct molar comparison requires molecular weight. **Note: While not a direct pyrimidine, this scaffold shares structural similarities and provides a relevant comparison.
Mechanistic Insight: VEGFR-2 Inhibition
A key mechanism for the anticancer activity of some pyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively starve the tumor of essential nutrients.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]
Experimental Rationale: The standard for in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution or tube dilution method.[6][8] This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies more potent antimicrobial activity. Common test organisms include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[6][9]
Comparative Performance Data:
| Derivative Class | Target Organism | Key Substituent(s) | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Thiouracil | S. aureus | 6-aryl-5-cyano | 16.26 | Amoxicillin | >50 | [8] |
| Thiouracil | E. coli | 6-aryl-5-cyano | 17.34 | Amoxicillin | >50 | [8] |
| Triazolo[1,5-a]pyrimidine | S. aureus | Phenyl at pos. 5 & 7 | IZ = 45 mm | Ciprofloxacin | IZ = 40 mm | [7] |
| Pyrimidin-2-amine | C. albicans | p-Chloro phenyl | 15.62 | Fluconazole | 31.25 | [6] |
| 2-Phenylpyrimidine | C. albicans | CYP51 Inhibitor (C6) | 0.06 | Fluconazole | 0.5 | [10] |
*Note: Data from Ref.[7] is presented as Inhibition Zone (IZ) in mm from a disk diffusion assay, where a larger zone indicates greater activity.
Mechanistic Insight: Dual Enzyme Inhibition
A powerful strategy in antimicrobial drug design is the simultaneous inhibition of multiple essential bacterial enzymes. Some novel pyrimidine-based derivatives have been developed as dual inhibitors of DNA gyrase and Dihydrofolate Reductase (DHFR).[7] DNA gyrase is essential for DNA replication, while DHFR is critical for the synthesis of folic acid, a necessary component for nucleotide production. Targeting both pathways can create a synergistic effect and potentially reduce the development of resistance.
Caption: Dual inhibition of DNA Gyrase and DHFR by pyrimidine derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and novel pyrimidine derivatives are being explored as alternatives with potentially improved safety profiles.[11]
Experimental Rationale: A common and rapid in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[12][13] Inflammation can cause proteins to denature; therefore, a compound that prevents heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is considered to have potential anti-inflammatory effects.[12] Another widely used method is the membrane stabilization assay, which assesses a compound's ability to protect red blood cell membranes from lysis, as this is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[14]
Comparative Performance Data:
| Derivative Class | Assay Type | Concentration | % Inhibition | Reference Drug | % Inhibition | Source |
| Flurbiprofen Derivative | Albumin Denaturation | 500 µg/mL | ~85% | Flurbiprofen | ~90% | [13] |
| Pyrimidopyrimidine | Membrane Stabilization | Not Specified | High | Not Specified | N/A | [14] |
| PDE4 Inhibitor | TNF-α Production (IC50) | 0.21 nM | N/A | N/A | N/A | [15] |
Mechanistic Insight: PDE4 Inhibition
A more specific mechanism for anti-inflammatory action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP).[15] Elevated cAMP levels in immune cells suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Certain 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors, demonstrating excellent anti-inflammatory activity.[15]
Section 2: Detailed Experimental Protocols
The reproducibility and validity of in vitro data are paramount. This section provides step-by-step protocols for the key assays discussed, emphasizing the rationale behind each step to ensure robust and reliable results.
Protocol: MTT Assay for Anticancer Cytotoxicity
This assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are well-attached before drug exposure.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Reagent: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Causality: Only viable cells can metabolize MTT.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[6]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6] Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Leave a well with broth only (sterility control) and a well with broth and inoculum (growth control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density with a plate reader.
Protocol: Albumin Denaturation Assay for Anti-inflammatory Activity
This assay provides a simple model for evaluating how a compound can protect proteins from denaturation, a hallmark of inflammation.[12][13]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The reaction mixture consists of 1 mL of the test compound or reference standard (e.g., Diclofenac sodium) at various concentrations (e.g., 100-500 µg/mL) and 1 mL of 1% aqueous solution of bovine serum albumin (BSA).
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the water bath to 70°C for 10 minutes.
-
Cooling: After heating, allow the samples to cool to room temperature.
-
Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
References
- Fathalla, O., Zeid, I., et al.
- Antibacterial activity of pyrimidine derivatives.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancre
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
- In virto Anti inflamm
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed.
- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
- Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.
- Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrimidine-5-carbaldehydes: Strategies and Selections for the Modern Chemist
Substituted pyrimidine-5-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. Their inherent reactivity and versatile chemical handles make them prized building blocks for the construction of complex heterocyclic systems. This guide provides a comprehensive comparison of the primary synthetic methodologies for accessing these valuable compounds, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations.
The Vilsmeier-Haack Reaction: A Workhorse for Pyrimidine Formylation
The Vilsmeier-Haack reaction stands as the most prominent and widely employed method for the direct formylation of electron-rich pyrimidine rings at the C-5 position.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrimidine nucleus, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups, such as amino and hydroxyl moieties, activate the ring towards electrophilic substitution, making this method particularly effective for the synthesis of a variety of substituted pyrimidine-5-carbaldehydes.
Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
A key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, is efficiently synthesized from 4,6-dihydroxypyrimidine via the Vilsmeier-Haack reaction.[1][2] The reaction not only introduces the formyl group at the 5-position but also concomitantly chlorinates the hydroxyl groups at the 4 and 6 positions.
Reaction Pathway:
Figure 1: Vilsmeier-Haack synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.
Experimental Protocol (High Yield, Small Scale): [2]
-
A mixture of DMF (3.2 mL) and POCl₃ (10 mL) is stirred for 1 hour at 0 °C.
-
4,6-Dihydroxypyrimidine (2.5 g, 22.3 mmol) is added, and the mixture is stirred for 0.5 hours at ambient temperature.
-
The heterogeneous mixture is heated at reflux for 3 hours.
-
Volatiles are removed under reduced pressure.
-
The residue is poured into ice water and extracted six times with diethyl ether.
-
The combined organic phases are washed with aqueous NaHCO₃, dried over Na₂SO₄, and concentrated to afford a yellow solid (3.7 g, 95% yield).
A larger-scale protocol has also been reported, yielding a crystalline product with a 55% yield after crystallization.[1][2] This highlights a common trade-off in chemical synthesis where higher purity from crystallization can lead to a lower isolated yield.
Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
The presence of an amino group at the C-2 position further activates the pyrimidine ring, facilitating the Vilsmeier-Haack formylation. Starting from 2-amino-4,6-dihydroxypyrimidine, the reaction proceeds smoothly to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[6] This compound serves as a versatile precursor for further functionalization through nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted positions.[6]
Experimental Protocol: [6]
The synthesis is carried out using a similar Vilsmeier-Haack methodology as for the dichloro-analogue, starting from 2-amino-4,6-dihydroxypyrimidine.
Synthesis of 2,4-Diaminopyrimidine-5-carbaldehyde
2,4-Diaminopyrimidine-5-carbaldehyde is another important building block, particularly in the synthesis of kinase inhibitors.[7][8][9] While direct formylation of 2,4-diaminopyrimidine can be challenging, a multi-step approach starting from 2,4-diamino-6-hydroxypyrimidine is often employed, involving a chlorination step followed by other transformations.[8]
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is dominant, several other methods offer alternative routes to substituted pyrimidine-5-carbaldehydes, each with its own advantages and limitations.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, traditionally used for the ortho-formylation of phenols, has been successfully applied to the synthesis of pyrimidine-5-carboxaldehydes from hydroxypyrimidines.[10] This reaction typically involves the treatment of the hydroxypyrimidine with chloroform in the presence of a strong base. The reaction proceeds through a dichlorocarbene intermediate. The success of this reaction on pyrimidines is noted to be dependent on the presence of activating methyl groups in addition to the hydroxyl group.[11]
Oxidation of 5-Methyl- or 5-Hydroxymethylpyrimidines
The oxidation of a methyl or hydroxymethyl group at the C-5 position of the pyrimidine ring provides a direct route to the corresponding carbaldehyde.
-
From 5-Methylpyrimidines: Riley oxidation using selenium dioxide has been reported for the conversion of 4-methylpyrimidines to the corresponding 4-carbaldehydes, a strategy that can be adapted for 5-methylpyrimidine substrates.[12]
-
From 5-Hydroxymethylpyrimidines: The oxidation of 5-hydroxymethyl-2'-deoxyuridine to 5-formyl-2'-deoxyuridine is a known transformation in the context of DNA damage and repair, highlighting the feasibility of this oxidative approach.[13] Various oxidizing agents can be employed for this transformation.
Reduction of Pyrimidine-5-carboxylic Acid Derivatives
The reduction of pyrimidine-5-carboxylic acids or their derivatives (esters, acid chlorides) to the corresponding aldehydes is a viable synthetic strategy.[14] However, careful selection of the reducing agent is crucial to prevent over-reduction to the alcohol. Specialized hydride reagents such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) are often employed for the partial reduction of esters and acid chlorides to aldehydes.[15]
Synthesis from Pyrimidine-5-carbonitriles
The reduction of a nitrile group at the C-5 position offers another pathway to pyrimidine-5-carbaldehydes. Reagents such as diisobutylaluminum hydride (DIBAL-H) can effectively reduce nitriles to imines, which are then hydrolyzed to the corresponding aldehydes.[16] This method is advantageous when the corresponding 5-cyanopyrimidine is readily accessible.[17][18]
Organometallic Approaches
The reaction of a 5-lithiated pyrimidine, generated from the corresponding 5-bromopyrimidine via lithium-halogen exchange, with an electrophilic formylating agent like ethyl formate can provide the desired pyrimidine-5-carbaldehyde.[19]
Reaction Pathway:
Figure 2: Organometallic approach to pyrimidine-5-carbaldehyde.
Comparative Analysis of Synthesis Methods
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack | Electron-rich pyrimidines (e.g., hydroxypyrimidines, aminopyrimidines) | DMF, POCl₃ (or similar) | Good to Excellent (55-95%)[1][2] | One-pot, reliable, scalable, good for activated systems. | Requires electron-rich substrates, harsh reagents, potential for side reactions (e.g., chlorination).[11] |
| Reimer-Tiemann | Hydroxypyrimidines | Chloroform, strong base | Moderate | Utilizes simple reagents. | Limited substrate scope, often requires activating groups, moderate yields.[10][11] |
| Oxidation | 5-Methyl- or 5-hydroxymethylpyrimidines | SeO₂, other oxidizing agents | Variable | Direct conversion of readily available precursors. | Potential for over-oxidation, requires specific precursors.[12][13] |
| Reduction | Pyrimidine-5-carboxylic acid derivatives or nitriles | DIBAL-H, specialized hydrides | Good | Utilizes alternative functional group handles. | Risk of over-reduction, may require multi-step synthesis of the precursor.[15][16] |
| Organometallic | 5-Halopyrimidines | Organolithium reagents, formylating agent | Moderate (e.g., 51%)[19] | Good for introducing the formyl group onto a pre-functionalized ring. | Requires anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents. |
Conclusion and Future Perspectives
The synthesis of substituted pyrimidine-5-carbaldehydes is a well-established field, with the Vilsmeier-Haack reaction remaining the method of choice for many applications due to its reliability and broad applicability to activated pyrimidine systems. However, for substrates that are incompatible with the harsh conditions of the Vilsmeier-Haack reaction, or when alternative precursors are more readily available, methods such as the oxidation of methyl/hydroxymethyl groups, reduction of carboxylic acid derivatives or nitriles, and organometallic approaches provide valuable alternatives.
Future research in this area will likely focus on the development of milder and more sustainable formylation methods, potentially utilizing transition-metal catalysis or biocatalysis, to broaden the substrate scope and improve the environmental footprint of these important synthetic transformations. The continued exploration of novel applications for these versatile building blocks in medicinal chemistry and materials science will undoubtedly drive further innovation in their synthesis.
References
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Available at: [Link]
-
Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. ACS Publications. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]
-
(PDF) Formylation of 6Aminouracil with Vilsmeier Reagent. ResearchGate. Available at: [Link]
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. Available at: [Link]
-
Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry. YouTube. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]
-
Structures of pyrimidine oxidation products. ResearchGate. Available at: [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. The Journal of the Serbian Chemical Society. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. National Institutes of Health. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
Oxidation and Reduction of the 5-(2'-Deoxyuridinyl)methyl Radical. National Institutes of Health. Available at: [Link]
-
Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. National Institutes of Health. Available at: [Link]
-
Aldehyde synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition1. Journal of the American Chemical Society. Available at: [Link]
-
Cyanohydrin Addition to Aldehydes and Ketones. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation and Reduction of the 5-(2’-Deoxyuridinyl)methyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 16. Aldehyde synthesis by nitrile reduction [organic-chemistry.org]
- 17. ias.ac.in [ias.ac.in]
- 18. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine-5-carboxaldehyde | 10070-92-5 [chemicalbook.com]
"reactivity comparison of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde with benzaldehyde"
An In-Depth Guide to the Comparative Reactivity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and Benzaldehyde
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of aldehyde reactivity is paramount for predictable and efficient molecular design. This guide provides a comprehensive comparison between the canonical aromatic aldehyde, benzaldehyde, and its heterocyclic analogue, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. We will dissect their structural and electronic properties to build a predictive framework for their reactivity, supported by detailed experimental protocols for validation.
Foundational Analysis: Structural and Electronic Divergence
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The chemical environment surrounding this carbonyl group dictates its susceptibility to nucleophilic attack.
Benzaldehyde: As a benchmark aromatic aldehyde, its reactivity is modulated by the benzene ring. The phenyl group engages in resonance with the carbonyl group, delocalizing the pi-electrons and donating electron density to the carbonyl carbon.[1][2][3][4] This resonance stabilization reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to aliphatic aldehydes.[5][6][7]
4-Methyl-2-phenylpyrimidine-5-carbaldehyde: This molecule presents a more complex electronic landscape. The aldehyde functionality is attached to a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms.
-
The Pyrimidine Core: Unlike benzene, the pyrimidine ring is a π-deficient system.[8] The two highly electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density across the ring.[9][10][11]
-
Positional Effects: The aldehyde group is situated at the C5 position. While the C2, C4, and C6 positions are the most electron-deficient, the C5 position is less so, retaining some "benzenoid" character.[10] Nevertheless, the overall electron-withdrawing nature of the entire heterocyclic system makes the C5 position significantly more electron-poor than any position on a simple benzene ring.
-
Substituent Influence: The methyl group at C4 is electron-donating (+I effect), while the phenyl group at the electron-deficient C2 position has its electronic influence modulated by the pyrimidine core.
Reactivity Hypothesis: Based on this analysis, the powerful electron-withdrawing nature of the pyrimidine ring in 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is predicted to render its carbonyl carbon significantly more electrophilic than that of benzaldehyde . Consequently, the pyrimidine derivative is expected to exhibit greater reactivity in reactions initiated by nucleophilic attack.
Comparative Reactivity in Key Aldehyde Transformations
We will now explore the anticipated reactivity differences in three fundamental classes of aldehyde reactions: nucleophilic addition, condensation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[12][13] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
Example: Cyanohydrin Formation The addition of a cyanide ion to an aldehyde is a classic nucleophilic addition.[14]
-
Prediction: 4-Methyl-2-phenylpyrimidine-5-carbaldehyde will react faster with cyanide than benzaldehyde due to its more electron-poor carbonyl carbon.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Condensation Reactions
Condensation reactions, such as the Knoevenagel and Wittig reactions, also typically begin with a nucleophilic attack on the aldehyde carbonyl.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[15] The initial addition is often the rate-limiting step.
-
Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphonium ylide.[19][20][21] The ylide acts as a carbon nucleophile, and its attack on the carbonyl is the key step.
Caption: Workflow for the Knoevenagel condensation reaction.
Reduction and Oxidation Reactions
-
Reduction to Alcohols: The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a nucleophilic addition of a hydride ion (H⁻).[24][25][26]
-
Prediction: Consistent with other nucleophilic additions, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is expected to be reduced more rapidly by NaBH₄ than benzaldehyde.
-
-
Oxidation to Carboxylic Acids: The oxidation of aldehydes can proceed through various mechanisms.[27][28] While both aldehydes can be readily oxidized, the relative rates are less straightforward to predict from simple electronic arguments alone, as they can be highly dependent on the specific oxidant and conditions used.[29][30] However, a comparative kinetic study would reveal any significant differences.
Experimental Validation Protocols
To empirically validate the reactivity hypothesis, the following self-validating experimental designs are proposed.
Protocol 1: Competitive Knoevenagel Condensation
This experiment provides a direct, internally controlled comparison of reactivity.
-
Preparation: In a round-bottom flask, dissolve 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Initiation: Add malononitrile (0.5 mmol, the limiting reagent) and a catalytic amount of piperidine (0.05 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup: Quench the reaction with dilute HCl and extract the products with ethyl acetate. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS. The relative reactivity is determined by the ratio of the Knoevenagel product derived from the pyrimidine aldehyde to that derived from benzaldehyde.
Sources
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE [vedantu.com]
- 7. differencebetween.com [differencebetween.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.tue.nl [pure.tue.nl]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Purity by HPLC
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the foundation upon which product safety and efficacy are built. The compound 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a critical building block in the synthesis of various biologically active molecules.[1][2][3] Consequently, a robust, reliable, and validated analytical method to assess its purity is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, grounding our protocols in the principles of the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy system.[4][5][6]
Foundational Strategy: Designing the Analytical Approach
The molecular structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde—featuring a pyrimidine core, a phenyl group, and a carbaldehyde functional group—dictates our analytical strategy. Its aromatic nature makes it an excellent candidate for UV detection, while its overall moderate polarity points directly to Reversed-Phase HPLC (RP-HPLC) as the chromatographic mode of choice.[7][8][9] RP-HPLC is the workhorse of the pharmaceutical industry for its versatility in separating a wide range of compounds.[6][10]
Our primary goal is to develop a method that can separate the main compound from potential impurities, which may include starting materials, by-products from synthesis, or degradants. The most common and robust stationary phase for this application is a C18 (octadecylsilane) column, which provides sufficient hydrophobicity to retain the analyte and separate it from closely related structures.[7]
The choice of mobile phase is critical. A typical mobile phase for a compound like this would consist of an aqueous component and an organic modifier, such as acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. To ensure sharp, symmetrical peaks, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase and to ensure the analyte is in a consistent protonation state.[11]
Comparative Methodologies: Isocratic vs. Gradient Elution
Depending on the analytical need—be it rapid quality control or comprehensive impurity profiling—different elution strategies can be employed. Below, we compare two robust methods.
-
Method A (Isocratic): This method uses a constant mobile phase composition. It is simple, rugged, and ideal for routine analysis where the impurity profile is well-understood and separation from the main peak is sufficient.
-
Method B (Gradient): This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This is superior for resolving a complex mixture of impurities with a wide range of polarities and for detecting unknown, late-eluting compounds.
| Parameter | Method A: Isocratic QC | Method B: Gradient Impurity Profile | Rationale |
| HPLC System | Standard HPLC/UPLC with UV Detector | Standard HPLC/UPLC with UV/PDA Detector | A Photodiode Array (PDA) detector in Method B allows for peak purity analysis. |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | A smaller particle size in Method B offers higher resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Formic acid is volatile and MS-compatible if further characterization is needed. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile provides good separation for aromatic compounds. |
| Elution Mode | 65% A / 35% B | Time (min) | % B |
| 0.0 | 30 | ||
| 15.0 | 85 | ||
| 17.0 | 85 | ||
| 17.1 | 30 | ||
| 20.0 | 30 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection (λ) | 254 nm | 254 nm | The phenyl and pyrimidine rings provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~10 min | 20 min | The gradient method requires a longer run time to ensure all impurities have eluted. |
The Validation Protocol: An Adherence to ICH Q2(R1) Standards
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12] We will follow the ICH Q2(R1) guideline, which provides a comprehensive framework for this process.[4][13][14]
Workflow for HPLC Method Validation
Caption: A workflow illustrating the key stages of HPLC method validation, from initial preparation to the final report.
Step-by-Step Validation Protocols
1. Specificity & Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15]
-
Protocol:
-
Prepare solutions of a placebo (all matrix components except the analyte).
-
Prepare a solution of the 4-Methyl-2-phenylpyrimidine-5-carbaldehyde reference standard.
-
Prepare a sample solution of the bulk drug substance.
-
Subject the drug substance to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and UV light exposure) to induce degradation.[16]
-
Inject all solutions.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo or degradants. Peak purity analysis (if using a PDA detector) should pass, confirming spectral homogeneity.
-
2. Linearity
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over the specified range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.[15]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a synthetic mixture (placebo) of the product matrix.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), preparing three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
For S/N, determine the concentration that yields a ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at the determined LOQ concentration to confirm precision.
-
Acceptance Criteria: Precision at the LOQ should have an RSD of ≤ 10%.
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., organic component ± 2% absolute)
-
-
Analyze the system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits. Retention times should not shift significantly.
-
Interrelationship of Validation Parameters
Caption: The relationship between core ICH validation parameters that collectively ensure a method is trustworthy.
Interpreting the Data: A Summary of Expected Results
After executing the validation protocols using Method B (Gradient), the following is a summary of typical, acceptable results.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte retention time. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD%) | ≤ 2.0% | 0.85% |
| Precision (Intermediate RSD%) | ≤ 2.0% | 1.10% |
| LOD (µg/mL) | Report value (S/N ~ 3:1) | 0.05 µg/mL |
| LOQ (µg/mL) | Report value (S/N ~ 10:1) | 0.15 µg/mL |
| Robustness | System suitability passes under all varied conditions. | Pass |
Conclusion
The validation of an HPLC method for determining the purity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a systematic process governed by scientific principles and regulatory expectations. By choosing a suitable reversed-phase method and rigorously testing it against ICH Q2(R1) parameters—specificity, linearity, accuracy, precision, and robustness—we can establish a high degree of confidence in the analytical results. A well-validated method is not just a regulatory requirement; it is a cornerstone of quality assurance, ensuring that every batch of this critical intermediate meets the stringent purity standards necessary for the development of safe and effective pharmaceuticals.
References
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmaTech URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: 3 Key Steps for HPLC Impurities Methods Validation Source: Altabrisa Group URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure Source: PubMed URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmatutor URL: [Link]
-
Title: High-Purity 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Supplier Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives Source: DergiPark URL: [Link]
-
Title: Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives Source: ResearchGate URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: A Precautionary Approach
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale from Analogous Compounds |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | SDS for 2-Phenylpyrimidine-5-carbaldehyde indicates this classification.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | SDSs for similar pyrimidine-carbaldehydes consistently list skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | A common characteristic of aldehyde-containing aromatic compounds.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[1][2] |
Given these potential hazards, it is imperative to handle 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its waste with the appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Nitrile or other chemically resistant gloves are required.[1]
-
Body Protection: A lab coat or other protective clothing must be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid 4-Methyl-2-phenylpyrimidine-5-carbaldehyde waste. The original container is often a suitable choice.[4][5]
-
Compatibility is Key: Ensure the container material is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
Separate Waste Streams: Keep solid and liquid waste in separate containers.[11] Contaminated materials such as gloves, weigh boats, and absorbent pads should be collected as solid chemical waste.[4]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9] The storage area should be secure and away from incompatible materials.
Disposal Procedures: A Step-by-Step Guide
The disposal of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde must be handled through your institution's hazardous waste management program.
Protocol for Solid Waste Disposal:
-
Collection: Carefully transfer the solid waste into the designated and labeled hazardous waste container. Minimize the generation of dust.
-
Container Sealing: Once the container is full (do not overfill, 90% capacity is a good practice), securely seal it.[4]
-
Request for Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol for Contaminated Labware and Materials:
-
Solid Debris: Items such as contaminated gloves, paper towels, and weighing paper should be placed directly into the solid hazardous waste container.[4]
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[5] After decontamination, the glassware can typically be disposed of in a designated broken glass container.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[12][13][14][15]
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[12][15]
-
Don PPE: Before attempting to clean up a small, manageable spill, put on the appropriate PPE.[12][13]
-
Containment: For liquid spills (if the compound is dissolved in a solvent), use an absorbent material to contain the spill.[15][16] For solid spills, carefully sweep or scoop the material to avoid creating dust.[16]
-
Cleanup: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[12][16]
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[12]
-
Reporting: Report the incident to your supervisor or EHS department as per your institution's policy.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Caption: Disposal workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
References
-
Hazardous Waste Container Labeling Requirements. (2020, December 1). Hazardous Waste Experts. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Princeton EHS. [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. [Link]
-
Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking. Hazardous Waste Experts. [Link]
-
Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
The University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. UTK EHS. [Link]
-
Syracuse University Environmental Health & Safety Services. (n.d.). Section 2: Waste Containers, Storage and Labelling. Syracuse University EHSS. [Link]
-
ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. ACTenviro. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Princeton EHS. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC OCRS. [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. vumc.org [vumc.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. actenviro.com [actenviro.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. ehs.utk.edu [ehs.utk.edu]
A Senior Application Scientist's Guide to Handling 4-Methyl-2-phenylpyrimidine-5-carbaldehyde: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a compound of interest in synthetic chemistry and pharmaceutical research. The protocols herein are designed not merely as a list of steps but as a self-validating system, explaining the causality behind each recommendation to foster a culture of informed safety.
Hazard Analysis and Risk Mitigation
Understanding the "why" behind safety protocols is paramount. The core structure, a phenylpyrimidine substituted with a reactive carbaldehyde group, dictates its potential reactivity and toxicological profile. Aldehyde groups can be irritants and sensitizers, while the pyrimidine core is a common scaffold in biologically active molecules, warranting careful handling to avoid inadvertent exposure.
Assumed Hazard Classifications (Based on Analogs):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]
This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of convenience but a critical decision based on a risk assessment. For 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, which is likely a solid at room temperature, the primary exposure routes are inhalation of dust, skin contact, and eye contact.[2][3]
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum) | Provides protection against incidental splashes and contact with the solid material. Causality: Nitrile offers good resistance to a range of chemicals. For prolonged handling or in case of a spill, double-gloving is required.[4] Gloves must be inspected before use and changed immediately if contaminated or every 30 minutes during extended use.[4][5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against airborne dust and accidental splashes.[6] A face shield worn over goggles is required when there is a significant risk of splashing.[4][6] |
| Body Protection | Long-sleeved laboratory coat | A fully buttoned lab coat made of a suitable material like Nomex® or high-cotton content fabric should be worn to protect the skin on the arms and body.[6] This prevents contamination of personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid chemical that could generate dust should be performed within a chemical fume hood to control airborne particulates. Causality: This engineering control is the most effective way to prevent respiratory exposure.[7] If a fume hood is not feasible, a NIOSH-approved respirator (e.g., an N95) is required.[8] |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes must fully cover the foot to protect against spills.[6] |
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Experimental Workflow Diagram
Caption: Standard operational workflow for handling 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.[5]
-
Stage Your Area: Lay down disposable absorbent bench paper in the fume hood. Assemble all necessary glassware, reagents, and a designated, labeled waste container.
-
-
Handling the Solid:
-
Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a spatula to transfer the solid. Avoid creating airborne dust by handling the material gently.[2]
-
Transfers: If transferring the solid to a reaction vessel, do so carefully to prevent spillage.
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate any non-disposable equipment (like spatulas or glassware) that has come into contact with the chemical. This is typically done by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected in the appropriate hazardous waste container.[7]
-
Area Cleaning: Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Dispose of gloves and any contaminated disposable items in the solid chemical waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency and Disposal Plans
Preparedness is key to safety. Your response to an unexpected event should be procedural, not panicked.
Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
-
For Minor Spills (inside a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.
-
-
For Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
Chemical waste must be disposed of in accordance with institutional, local, and federal regulations.[10]
-
Solid Waste:
-
Contaminated PPE (gloves, absorbent pads), weigh boats, and excess solid chemical should be placed in a clearly labeled, sealed container for "Solid Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Solutions containing the compound and any solvent rinsates should be collected in a separate, clearly labeled container for "Liquid Hazardous Chemical Waste."
-
Do not mix incompatible waste streams. Based on the reactivity of analogous compounds, avoid mixing this waste with strong oxidizing agents or strong acids.[1]
-
-
Container Labeling: All waste containers must be labeled with the full chemical name of all contents and an approximate concentration. Submit a waste pickup request through your institution's EHS department.[10]
By integrating these safety protocols and understanding the rationale behind them, you can handle 4-Methyl-2-phenylpyrimidine-5-carbaldehyde with confidence, ensuring the integrity of your research and, most importantly, your personal safety.
References
-
Safety Data Sheet: Methylal. Carl ROTH. [Link]
-
RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Food and Chemical Toxicology. [Link]
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.ie [fishersci.ie]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. carlroth.com [carlroth.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
